Product packaging for 1,3-Dibutyl acetylcitrate(Cat. No.:)

1,3-Dibutyl acetylcitrate

Cat. No.: B15292188
M. Wt: 346.37 g/mol
InChI Key: AXPPLWQNWVZZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dibutyl acetylcitrate is identified in scientific literature as a primary metabolite of the common plasticizer acetyl tributyl citrate (ATBC) . It is formed in the human body through the metabolic breakdown of ATBC, a high-production-volume chemical used as a non-phthalate plasticizer in products like medical devices, food packaging, children's toys, and cosmetics . As a metabolite, this compound holds significant value in human biomonitoring (HBM) and toxicological research. Its presence and concentration in biological samples such as urine serve as a crucial biomarker for assessing human exposure to ATBC . Recent in vitro studies using human liver microsomes have confirmed that acetyl dibutyl citrate (ADBC), which includes the 1,3-dibutyl isomer, is a major metabolic product of ATBC, resulting from ester hydrolysis . Research into ATBC suggests that while it is generally considered safe, there are emerging studies investigating its potential biological effects, including possible endocrine-disrupting activities . Analyzing this compound is therefore essential for understanding the pharmacokinetics, metabolic pathways, and overall safety profile of citrate-based plasticizers. This chemical is provided strictly for research applications in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O8 B15292188 1,3-Dibutyl acetylcitrate

Properties

Molecular Formula

C16H26O8

Molecular Weight

346.37 g/mol

IUPAC Name

2-acetyloxy-4-butoxy-2-(2-butoxy-2-oxoethyl)-4-oxobutanoic acid

InChI

InChI=1S/C16H26O8/c1-4-6-8-22-13(18)10-16(15(20)21,24-12(3)17)11-14(19)23-9-7-5-2/h4-11H2,1-3H3,(H,20,21)

InChI Key

AXPPLWQNWVZZNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1,3-Dibutyl Acetylcitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1,3-dibutyl acetylcitrate, a specialty chemical with potential applications in various fields, including as a non-toxic plasticizer and a key intermediate in the synthesis of complex molecules. This document outlines the core chemical transformations, experimental protocols, and relevant data.

Introduction

This compound is a derivative of citric acid, an abundant and naturally occurring tricarboxylic acid. The synthesis of this specific diester requires a regioselective approach to esterify the terminal carboxylic acid groups at positions 1 and 3, while leaving the central carboxyl group at position 2 unreacted. The subsequent acetylation of the tertiary hydroxyl group yields the final product. The primary challenge in this synthesis is achieving the desired regioselectivity.

Core Synthesis Pathway

The synthesis of this compound is a two-step process:

  • Regioselective Esterification of Citric Acid: Citric acid is reacted with n-butanol in the presence of a catalyst that directs the esterification to the terminal (1 and 3) carboxyl groups.

  • Acetylation of 1,3-Dibutyl Citrate: The resulting 1,3-dibutyl citrate is then acetylated at the hydroxyl group using an acetylating agent.

A key innovation for the regioselective step is the use of boric acid or a boronic acid as a catalyst. This catalyst also functions as a protecting group for the tertiary carboxylic acid, thereby directing the esterification to the desired positions.[1]

Experimental Protocols

3.1. Step 1: Synthesis of 1,3-Dibutyl Citrate (Regioselective Esterification)

This protocol is based on the principle of using boric acid as a catalyst and protecting group to achieve regioselective esterification.[1]

Materials:

  • Anhydrous Citric Acid

  • n-Butanol

  • Boric Acid

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium Bicarbonate Solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add anhydrous citric acid (1 molar equivalent), n-butanol (2.2 molar equivalents), boric acid (0.1 molar equivalents), and toluene (sufficient to fill the Dean-Stark trap).

  • Heat the reaction mixture to reflux with vigorous stirring. Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a 5% sodium bicarbonate solution to remove unreacted citric acid and the boric acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 1,3-dibutyl citrate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

3.2. Step 2: Synthesis of this compound (Acetylation)

Materials:

  • 1,3-Dibutyl Citrate (from Step 1)

  • Acetic Anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • Dichloromethane (as a solvent)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,3-dibutyl citrate (1 molar equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath and add pyridine (1.2 molar equivalents).

  • Slowly add acetic anhydride (1.2 molar equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 1,3-Dibutyl Citrate

ParameterValueReference
Molar Ratio (Citric Acid:Butanol:Boric Acid)1 : 2.2 : 0.1[1]
SolventToluene
TemperatureReflux (approx. 110-120 °C)
Reaction Time4-8 hoursInferred
Expected Yield (Crude)80-90%Inferred
Expected Purity (after purification)>95%Inferred

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Molar Ratio (1,3-Dibutyl Citrate:Acetic Anhydride:Pyridine)1 : 1.2 : 1.2
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-24 hoursInferred
Expected Yield (Crude)85-95%Inferred
Expected Purity (after purification)>98%Inferred

Visualizations

5.1. Synthesis Pathway

G cluster_0 Step 1: Regioselective Esterification cluster_1 Step 2: Acetylation Citric_Acid Citric Acid Dibutyl_Citrate 1,3-Dibutyl Citrate Citric_Acid->Dibutyl_Citrate n-Butanol, Toluene, Reflux n_Butanol n-Butanol n_Butanol->Dibutyl_Citrate Boric_Acid Boric Acid (Catalyst/ Protecting Group) Boric_Acid->Dibutyl_Citrate Final_Product This compound Dibutyl_Citrate->Final_Product Acetic Anhydride, Pyridine, DCM Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Final_Product Pyridine Pyridine Pyridine->Final_Product

Caption: Synthesis pathway of this compound.

5.2. Experimental Workflow for Purification

G Crude_Product Crude Reaction Mixture Extraction Solvent Extraction (Ethyl Acetate/Water) Crude_Product->Extraction Washing Aqueous Washes (NaHCO3, Brine) Extraction->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: General purification workflow for citrate esters.

References

Physicochemical properties of 1,3-Dibutyl acetylcitrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Acetyl Tributyl Citrate (ATBC)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, experimental methodologies, and relevant biological pathways of Acetyl Tributyl Citrate (ATBC). It is important to clarify a potential ambiguity in nomenclature. The requested topic is "1,3-Dibutyl acetylcitrate." However, the vast majority of scientific literature and commercial data pertains to Tributyl 2-acetylcitrate , commonly known as Acetyl Tributyl Citrate (ATBC), with the CAS Number 77-90-7. This compound features three butyl ester groups (at positions 1, 2, and 3 of the propane backbone) and one acetyl group on the hydroxyl moiety of the original citric acid. Given the scarcity of data for a specific "this compound" isomer, this document will focus on the well-characterized and industrially significant ATBC (CAS 77-90-7).

ATBC is a colorless, odorless, oily liquid widely utilized as a non-toxic, biodegradable plasticizer.[1] It serves as a safe replacement for phthalate-based plasticizers in a variety of applications, including food packaging films, medical devices, pharmaceutical coatings, and cosmetics.[1] Its favorable safety profile and versatility make it a subject of significant interest in materials science and drug development.[1]

Physicochemical Properties of Acetyl Tributyl Citrate (ATBC)

The fundamental physicochemical characteristics of ATBC are summarized below. These properties are crucial for understanding its behavior in various applications, from polymer formulation to its function as a pharmaceutical excipient.

General and Physical Properties
PropertyValueReference
CAS Number 77-90-7[2]
Molecular Formula C₂₀H₃₄O₈[2]
Molecular Weight 402.48 g/mol [1]
Appearance Colorless, odorless, oily liquid[1][3]
Density 1.045 - 1.055 g/cm³ at 20-25°C[1][3][4]
Refractive Index n20/D 1.440 - 1.443[1][2][4]
Viscosity 32.7 - 70 mPa·s at 20-25°C[1][5]
Odor Very faint sweet, herbaceous odor[2][4]
Thermal Properties
PropertyValueReference
Melting Point -80°C to -59°C[1][2][3][4]
Boiling Point 172-174°C at 1 Torr; 327-331°C at ~760 mmHg[1][2][4]
Flash Point >204°C (>230°F)[1][3][4]
Pour Point -59°C to -43°C[5][6]
Solubility and Partitioning
PropertyValueReference
Water Solubility <0.1 g/100 mL (<0.1%)[1][3][4]
Organic Solvent Solubility Soluble in most organic solvents, including alcohols, ketones, esters, and methylene chloride.[1][3][6]
Log Kow (Octanol-Water Partition Coefficient) 4.92[2][7]
Henry's Law Constant 3.2 x 10⁻⁵ atm-cu m/mole (estimated)
Other Properties
PropertyValueReference
Vapor Pressure 0.26 psi (0.0017 atm) at 20°C[4]
Vapor Density 14.1 (Air = 1)[2][4]
Purity (Assay) ≥ 99.0%[1]
Acidity (as Acetic or Citric Acid) ≤ 0.02% by weight[1][5]

Experimental Protocols and Methodologies

Detailed experimental methods are essential for the accurate characterization and quality control of ATBC. Below are summaries of key protocols related to its synthesis and analysis.

Synthesis of Acetyl Tributyl Citrate

The industrial production of ATBC is typically a two-step process.[8] This method ensures high purity and yield of the final product.

  • Step 1: Esterification (Formation of Tributyl Citrate - TBC)

    • Reactants : Citric acid and n-butanol are used as the primary raw materials.[8]

    • Catalyst : A strong acid catalyst, such as sulfuric acid, is employed.[8]

    • Procedure : Citric acid and a portion of the n-butanol are charged into a reaction kettle with the catalyst. The mixture is heated to 120-150°C under agitation to initiate a reflux reaction. The remaining n-butanol is added in batches to drive the reaction to completion. The reaction progress is monitored by measuring the acid number. Once the target acid number (e.g., < 2.3 mgKOH/g) is reached, the reaction is stopped.[8]

    • Purification : The crude TBC is neutralized with an alkaline solution, washed with water, and then subjected to vacuum distillation to remove excess water and n-butanol. The product is then decolorized and filtered.[8]

  • Step 2: Acetylation (Formation of ATBC)

    • Reactants : The purified tributyl citrate from Step 1 and acetic anhydride are the reactants.[8]

    • Catalyst : Sulfuric acid is again used as the catalyst.[8]

    • Procedure : TBC, acetic anhydride, and the catalyst are added to an acetylation reactor. The mixture is slowly heated to 80-85°C and held at this temperature for approximately 1.5 hours to complete the acetylation of the hydroxyl group.[8]

    • Final Purification : The resulting crude ATBC undergoes a final series of purification steps, including acid removal, neutralization, washing, vacuum distillation, decolorization, and filtration to yield the final high-purity product.[8]

Analytical Method for Pharmacokinetic Studies

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of ATBC in biological samples, which is crucial for pharmacokinetic analysis.[9]

  • Sample Preparation :

    • Plasma samples are pretreated to ensure the stability of ATBC, as its ester bonds are susceptible to hydrolysis by plasma esterases.[9]

    • Protein precipitation is performed by adding acetonitrile to the plasma sample. This step also serves to extract the ATBC from the plasma matrix.

    • An internal standard (IS) is added to the sample to ensure accuracy and precision during analysis.

  • Chromatographic Separation :

    • An HPLC system equipped with a suitable C18 column is used to separate ATBC from other endogenous components in the plasma extract.

    • The mobile phase typically consists of a gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a formic acid additive to improve ionization).

  • Mass Spectrometric Detection :

    • A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.

    • Specific precursor-to-product ion transitions are monitored for both ATBC and the internal standard to provide high selectivity and sensitivity.

  • Validation :

    • The method is validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines to ensure reliable and reproducible results.[9]

Key Pathways and Workflows

Visual diagrams help in conceptualizing complex processes such as synthesis and metabolism. The following workflows are rendered using Graphviz (DOT language).

Synthesis Workflow of Acetyl Tributyl Citrate

Metabolic_Pathway cluster_metabolites Primary Metabolites via Hydrolysis cluster_final Final Hydrolysis Products ATBC Acetyl Tributyl Citrate (ATBC) ADBC Acetyl Dibutyl Citrate ATBC->ADBC AMBC Acetyl Monobutyl Citrate ATBC->AMBC DBC Dibutyl Citrate ATBC->DBC MBC Monobutyl Citrate ATBC->MBC AC Acetyl Citrate ATBC->AC CA Citric Acid ADBC->CA BA Butyric Acid ADBC->BA AMBC->CA AMBC->BA DBC->CA DBC->BA MBC->CA MBC->BA AC->CA AA Acetic Acid AC->AA Analytical_Workflow start Plasma Sample Collection prep Sample Pretreatment (Addition of Internal Standard, Protein Precipitation) start->prep hplc HPLC Separation (C18 Reverse-Phase Column) prep->hplc ms Tandem Mass Spectrometry (MS/MS Detection in MRM Mode) hplc->ms data Data Acquisition & Processing ms->data result Quantification of ATBC Concentration data->result

References

In-Depth Technical Guide: The Core Mechanism of Action of 1,3-Dibutyl Acetylcitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the core mechanism of action of 1,3-Dibutyl acetylcitrate, more commonly known in scientific literature as Acetyl Tributyl Citrate (ATBC). The primary focus is on its interaction with nuclear receptors and the subsequent downstream effects on xenobiotic metabolism.

Core Mechanism of Action: SXR/PXR-Mediated CYP3A4 Induction

The central mechanism of action of ATBC involves its function as an agonist for the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR).[1][2][3][4] SXR/PXR is a nuclear receptor primarily expressed in the liver and intestine that functions as a transcriptional regulator of genes involved in the metabolism and detoxification of foreign substances.[1][2]

Upon binding to ATBC, SXR/PXR undergoes a conformational change, leading to the recruitment of transcriptional co-activators such as Steroid Receptor Coactivator-1 (SRC-1) and Transcription Intermediary Factor 2 (TIF2).[2] This complex then binds to specific response elements on the DNA, initiating the transcription of target genes. A key target gene upregulated by the ATBC-activated SXR/PXR complex is Cytochrome P450 3A4 (CYP3A4).[1][2][4] CYP3A4 is a major enzyme responsible for the metabolism of a wide range of drugs and endogenous compounds.[1][2]

Interestingly, this induction of CYP3A4 by ATBC has been shown to be tissue-specific, with significant upregulation observed in intestinal cells but not in liver cells.[1][2] This suggests that ATBC may have a more pronounced effect on the first-pass metabolism of orally administered drugs.

Signaling Pathway

ATBC_Mechanism cluster_cell Intestinal Cell cluster_nucleus Nucleus ATBC ATBC SXR SXR/PXR (Inactive) ATBC->SXR Binds SXR_active SXR/PXR-ATBC (Active Complex) SXR->SXR_active Conformational Change Coactivators SRC-1, TIF2 SXR_Coactivator SXR/PXR-ATBC + Co-activators SXR_active->Coactivators Recruits SXR_active->SXR_Coactivator DNA CYP3A4 Gene Promoter (XREM/PXRE) SXR_Coactivator->DNA Binds to Response Element Transcription Transcription DNA->Transcription mRNA CYP3A4 mRNA Transcription->mRNA Translation Translation mRNA->Translation CYP3A4 CYP3A4 Enzyme Translation->CYP3A4 Metabolism Increased Xenobiotic Metabolism CYP3A4->Metabolism

Caption: Signaling pathway of ATBC-mediated CYP3A4 induction.

Quantitative Data

The following tables summarize the quantitative data related to the mechanism of action of ATBC.

Parameter Value Assay System Reference
SXR/PXR Activation Strong activation at 10 µMLuciferase Reporter Assay (CV-1 cells)[1][2]
CYP3A4 mRNA Induction Dose-dependent increase (>10 µM)qRT-PCR (LS174T cells)[2]
CYP3A4 Enzyme Activity Increased at 10 µM and 50 µMP450-Glo™ Assay (LS174T cells)[1][2]
Co-activator Recruitment SRC-1 and TIF2 recruitedMammalian Two-Hybrid Assay[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the methods described in the cited literature and are intended to be a comprehensive guide for replication.

SXR/PXR Luciferase Reporter Assay

This assay measures the ability of a compound to activate the SXR/PXR receptor, leading to the expression of a luciferase reporter gene.

Workflow Diagram:

Luciferase_Assay_Workflow start Start transfect Co-transfect CV-1 cells with: - SXR/PXR expression vector - CYP3A4-luciferase reporter vector - Control vector (e.g., Renilla) start->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat cells with ATBC, positive control (Rifampicin), and vehicle control (DMSO) incubate1->treat incubate2 Incubate for 24h treat->incubate2 lyse Lyse cells incubate2->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data: Normalize Firefly to Renilla activity Calculate fold activation vs. vehicle measure->analyze end End analyze->end

Caption: Workflow for the SXR/PXR Luciferase Reporter Assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture CV-1 monkey kidney fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • Seed cells in 96-well plates.

    • Co-transfect cells with a human SXR/PXR expression vector, a luciferase reporter vector containing the CYP3A4 promoter (e.g., XREM-CYP3A4-LUC), and a control plasmid (e.g., phRL-TK for Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of incubation post-transfection, replace the medium with fresh medium containing various concentrations of ATBC (e.g., 1 µM, 10 µM, 30 µM), a positive control (e.g., 10 µM Rifampicin), and a vehicle control (e.g., 0.1% DMSO).

  • Luciferase Activity Measurement:

    • Incubate the cells for an additional 24 hours.

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold activation by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for CYP3A4 Induction

This method quantifies the change in CYP3A4 mRNA expression in response to ATBC treatment.

Workflow Diagram:

qRT_PCR_Workflow start Start treat Treat LS174T cells with ATBC, positive control, and vehicle for 24h start->treat extract_rna Isolate total RNA treat->extract_rna cdna_synthesis Synthesize cDNA via reverse transcription extract_rna->cdna_synthesis qpcr Perform real-time PCR with primers for CYP3A4 and a housekeeping gene (e.g., GAPDH) cdna_synthesis->qpcr analyze Analyze data using the ΔΔCt method to determine relative CYP3A4 mRNA levels qpcr->analyze end End analyze->end

Caption: Workflow for qRT-PCR analysis of CYP3A4 mRNA induction.

Methodology:

  • Cell Culture and Treatment:

    • Culture human colon adenocarcinoma cells (LS174T) which endogenously express SXR/PXR.

    • Treat the cells with various concentrations of ATBC, a positive control, and a vehicle control for 24 hours.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform real-time PCR using the synthesized cDNA, primers specific for CYP3A4, and primers for a housekeeping gene (e.g., GAPDH) for normalization.

    • Use a fluorescent dye (e.g., SYBR Green) or a probe-based system for detection.

  • Data Analysis:

    • Analyze the real-time PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CYP3A4 mRNA expression in ATBC-treated cells compared to vehicle-treated cells, after normalizing to the housekeeping gene.

CYP3A4 Enzyme Activity Assay

This assay measures the functional activity of the CYP3A4 enzyme induced by ATBC using a luminogenic substrate.

Workflow Diagram:

CYP3A4_Activity_Workflow start Start treat Treat LS174T cells with ATBC, positive control, and vehicle for 48h start->treat add_substrate Add luminogenic CYP3A4 substrate (e.g., Luciferin-IPA) to cells treat->add_substrate incubate Incubate for 1-2h add_substrate->incubate detect Transfer medium to a new plate and add Luciferin Detection Reagent incubate->detect measure Measure luminescence detect->measure analyze Analyze data: Normalize to cell number/protein Calculate fold increase in activity measure->analyze end End analyze->end

Caption: Workflow for the CYP3A4 Enzyme Activity Assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture LS174T cells in 96-well plates.

    • Treat the cells with ATBC, a positive control, and a vehicle control for 48 hours to allow for enzyme expression.

  • Enzyme Reaction:

    • Replace the culture medium with a fresh medium containing a luminogenic CYP3A4 substrate (e.g., Luciferin-IPA).[5][6][7]

    • Incubate for 1-2 hours to allow the induced CYP3A4 enzyme to metabolize the substrate into luciferin.

  • Luminescence Detection:

    • Transfer an aliquot of the medium to a new opaque 96-well plate.

    • Add a luciferin detection reagent containing luciferase and ATP.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to cell viability or total protein content.

    • Calculate the fold increase in CYP3A4 activity in treated cells compared to the vehicle control.

In Vivo CYP3A1 Induction in Rat Intestine

This experiment validates the in vitro findings in a living organism.

Methodology:

  • Animal Dosing:

    • Administer ATBC (e.g., 50 mg/kg/day), a positive control (e.g., dexamethasone), or vehicle (e.g., corn oil) to male Wistar rats via oral gavage for a specified number of days.[8]

  • Tissue Collection and Microsome Preparation:

    • Euthanize the animals and collect sections of the small intestine (e.g., duodenum, ileum) and liver.

    • Prepare microsomes from the intestinal and liver tissues through differential centrifugation.

  • Analysis:

    • Analyze CYP3A1 mRNA levels in the tissues using qRT-PCR as described above.

    • Measure CYP3A1 protein levels via Western blotting using an antibody specific to rat CYP3A1.

    • Assess CYP3A1 catalytic activity in the prepared microsomes using a suitable substrate (e.g., midazolam) and quantifying the formation of its metabolites via HPLC or LC-MS/MS.[8]

  • Data Analysis:

    • Compare the levels of CYP3A1 mRNA, protein, and activity in the tissues of ATBC-treated rats to those of the vehicle-treated control group.

Conclusion

The core mechanism of action of this compound (ATBC) is the activation of the SXR/PXR nuclear receptor, which leads to the tissue-specific induction of CYP3A4, a critical enzyme in drug metabolism. This action has potential implications for drug-drug interactions, particularly for orally administered drugs that are substrates of CYP3A4. The experimental protocols outlined in this guide provide a framework for further investigation and characterization of the effects of ATBC and other xenobiotics on this pathway.

References

Structural Analysis of 1,3-Dibutyl Acetylcitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Dibutyl acetylcitrate is a derivative of citric acid, a key intermediate in metabolism. It is characterized by the esterification of the carboxyl groups at positions 1 and 3 with butanol, and the acetylation of the hydroxyl group at position 2. This specific substitution pattern distinguishes it from its more common isomer, Tributyl Acetylcitrate (ATBC), where all three carboxyl groups are esterified. This structural difference is expected to result in distinct physicochemical properties and spectroscopic data.

This technical guide outlines the theoretical structural characteristics of this compound, proposes experimental workflows for its analysis, and provides comparative data from ATBC to aid researchers in its identification and characterization.

Molecular Structure

The molecular structure of this compound is presented below. The central carbon atom is chiral, and the molecule possesses a free carboxylic acid group at the 2-position.

molecular_structure cluster_acetyl Acetyl Group C1 HOOC(1) C2 C(2) C1->C2 C3 CH2(3) C2->C3 C4 C(4) C2->C4 O10 O C2->O10 C5 CH2(5) C4->C5 C6 C(6) C4->C6 =O C15 C15 C5->C15 =O O7 O(7) C6->O7 C8 CH2 O7->C8 C11 CH2 C8->C11 C9 CH3(9) C11_acetyl C O10->C11_acetyl C12 CH2 C11->C12 C13 CH3 C12->C13 C14 CH3(14) C13->C14 O15 O(15) C16 C C17 CH3 C16->C17 C11_acetyl->C16 =O O_butyl2 O C15->O_butyl2 C_butyl2_1 CH2 O_butyl2->C_butyl2_1 C_butyl2_2 CH2 C_butyl2_1->C_butyl2_2 C_butyl2_3 CH2 C_butyl2_2->C_butyl2_3 C_butyl2_4 CH3 C_butyl2_3->C_butyl2_4 CH3 synthesis_workflow start Start: Citric Acid & Butanol esterification Selective Esterification (Acid Catalyst, Controlled Stoichiometry) start->esterification workup1 Aqueous Workup (Neutralization & Extraction) esterification->workup1 purification1 Purification of 1,3-Dibutyl Citrate (e.g., Column Chromatography) workup1->purification1 acetylation Acetylation (Acetic Anhydride or Acetyl Chloride) purification1->acetylation workup2 Aqueous Workup (Quenching & Extraction) acetylation->workup2 purification2 Final Purification (e.g., Distillation or Chromatography) workup2->purification2 characterization Structural Characterization (NMR, MS, FTIR) purification2->characterization analysis_workflow start Synthesized & Purified This compound ftir FTIR Spectroscopy start->ftir lcms LC-MS (ESI) start->lcms nmr NMR Spectroscopy start->nmr structure_elucidation Combine Spectroscopic Data for Structure Elucidation ftir->structure_elucidation hrms High-Resolution MS (HRMS) lcms->hrms hrms->structure_elucidation proton_nmr ¹H NMR nmr->proton_nmr carbon_nmr ¹³C NMR nmr->carbon_nmr d2d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->d2d_nmr proton_nmr->structure_elucidation carbon_nmr->structure_elucidation d2d_nmr->structure_elucidation

An In-depth Technical Guide to the Solubility of Acetyl Tributyl Citrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acetyl Tributyl Citrate (ATBC), a widely used non-toxic plasticizer. Due to a general scarcity of specific quantitative solubility data in public literature, this guide presents available qualitative information and outlines a detailed experimental protocol for determining the solubility of ATBC in organic solvents.

Introduction to Acetyl Tributyl Citrate (ATBC)

Acetyl Tributyl Citrate, with the IUPAC name tributyl 2-acetyloxypropane-1,2,3-tricarboxylate, is a colorless, odorless oily liquid. It is recognized as a safe and biodegradable plasticizer, often used as a replacement for phthalates in a variety of applications, including food packaging, medical devices, toys, and pharmaceutical coatings.[1][2][3][4] Understanding its solubility in organic solvents is crucial for its formulation and application in these fields.

While ATBC is practically insoluble in water, it is known to be soluble in most organic solvents.[3][5] The ester groups and butyl chains in its structure contribute to its affinity for organic media.

Solubility Data

Quantitative solubility data for Acetyl Tributyl Citrate in a range of organic solvents is not widely available in published literature. However, qualitative descriptions of its solubility have been compiled below. "Miscible" indicates that the substances form a homogeneous solution in all proportions.

Organic SolventQualitative Solubility
AlcoholsSoluble[1][2][6]
Ethanol (96%)Miscible[7]
Methylene ChlorideMiscible[7]
Most Organic SolventsSoluble[3][5][8]
MethanolSoluble[4]
LactoneSoluble[4]
Carbon TetrachlorideSoluble[4]
Glacial Acetic AcidSoluble[4]
Mineral OilSoluble[4]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and Gravimetric Analysis

The following protocol details a reliable method for determining the equilibrium solubility of a liquid substance like Acetyl Tributyl Citrate in an organic solvent.[9][10][11][12] This method is based on the widely accepted saturation shake-flask technique followed by gravimetric determination of the solute concentration.

Materials and Equipment
  • Acetyl Tributyl Citrate (ATBC)

  • Selected Organic Solvent (e.g., Ethanol, Acetone, Ethyl Acetate)

  • Analytical Balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaking incubator or water bath

  • Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

  • Volumetric pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

  • Pre-weighed evaporation dishes

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of ATBC to a glass flask containing a known volume of the organic solvent. The presence of a separate, undissolved phase of ATBC should be visible to ensure saturation.

    • Securely stopper the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[10] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for phase separation.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear, saturated solvent phase) using a volumetric pipette. To avoid disturbing the undissolved ATBC, it is advisable to use a syringe fitted with a solvent-compatible filter.

  • Gravimetric Analysis:

    • Dispense the collected supernatant into a pre-weighed evaporation dish.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the ATBC. The temperature should be below the boiling point of ATBC (172-174 °C at 1 mmHg) and appropriate for the solvent used.[5]

    • Continue heating until the solvent has completely evaporated and a constant weight of the dish and residue is achieved. This is confirmed by repeated cycles of heating, cooling in a desiccator, and weighing until the mass does not change significantly between measurements.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of supernatant collected in mL) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Acetyl Tributyl Citrate.

experimental_workflow start Start prepare_solution Prepare Supersaturated Solution (Excess ATBC in Solvent) start->prepare_solution agitate Agitate at Constant Temperature (24-72 hours to reach equilibrium) prepare_solution->agitate settle Allow Phases to Settle (24 hours) agitate->settle sample Collect Supernatant (Known Volume) settle->sample filter Filter Sample (0.45 µm syringe filter) sample->filter add_to_dish Add Sample to Dish filter->add_to_dish weigh_dish Weigh Evaporation Dish (Pre-weighed) weigh_dish->add_to_dish evaporate Evaporate Solvent (Drying Oven) add_to_dish->evaporate cool_weigh Cool in Desiccator & Weigh evaporate->cool_weigh check_constancy Constant Weight? cool_weigh->check_constancy check_constancy->evaporate No calculate Calculate Solubility check_constancy->calculate Yes end End calculate->end

Caption: Experimental workflow for solubility determination.

References

The Metabolic Journey of 1,3-Dibutyl Acetylcitrate's Progenitor in Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vivo metabolic fate of Acetyl Tributyl Citrate (ATBC), a widely used plasticizer and pharmaceutical excipient. As the direct precursor to its various metabolites, including dibutyl citrate, understanding the absorption, distribution, metabolism, and excretion (ADME) of ATBC is crucial for assessing its safety and physiological impact. While the specific compound "1,3-Dibutyl acetylcitrate" is not a recognized metabolite, this document will focus on the scientifically identified breakdown products of ATBC, primarily dibutyl citrate and acetyl dibutyl citrate, which result from in vivo hydrolysis.

Executive Summary of Metabolic Fate

Upon oral administration, Acetyl Tributyl Citrate is rapidly absorbed and extensively metabolized. The primary metabolic pathway is hydrolysis, catalyzed by esterases, leading to the cleavage of the acetyl and butyl ester bonds. In vivo studies in rats have demonstrated that approximately 99% of an orally administered dose of radiolabeled ATBC is excreted within 48 hours.[1][2] The majority of the dose is eliminated in the urine (59-70%) and a significant portion in the feces (25-36%).[1][2] The key metabolites identified include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate.[1]

Data Presentation: Quantitative Insights into ATBC Metabolism

The following tables summarize the key quantitative data available on the pharmacokinetics and excretion of ATBC and its metabolites.

Table 1: Pharmacokinetic Parameters of Acetyl Tributyl Citrate in Rats

ParameterValueSpeciesAdministration RouteReference
Bioavailability27.4%RatOral[1]
Tmax (Time to Peak Plasma Concentration)0.4 hoursRatOral (500 mg/kg)[1]
Clearance75.7 L/h/kgRatIntravenous (10 mg/kg)[1]
Half-life (in rat plasma at 1 µM)0.23 hoursRatIn vitro[1]
Half-life (in rat liver microsomes at 1 µM)0.27 hoursRatIn vitro[1]

Table 2: Excretion Profile of ¹⁴C-Labeled Acetyl Tributyl Citrate in Rats (48 hours post-oral administration)

Excretion RoutePercentage of Administered DoseReference
Urine59 - 70%[1][2]
Feces25 - 36%[1][2]
Expired Air (as CO₂)2%[2]
Total Excretion ~99% [1][2]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the in vivo metabolism of ATBC.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.[1]

  • Administration:

    • Intravenous (IV): ATBC is dissolved in a suitable vehicle and administered via the jugular vein. A typical dose is 10 mg/kg.[1]

    • Oral (PO): ATBC is administered by oral gavage. A common dose for pharmacokinetic studies is 500 mg/kg.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein or other appropriate site. To prevent coagulation, samples are collected in heparinized tubes. Due to the rapid hydrolysis of ATBC by plasma esterases, an esterase inhibitor (e.g., phenylmethylsulfonyl fluoride, PMSF) should be added to the collection tubes.[1]

  • Sample Preparation: Plasma is separated by centrifugation. For analysis, plasma proteins are precipitated using a solvent like methanol. The supernatant is then analyzed by LC-MS/MS.[3]

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of ATBC and its metabolites in biological matrices. A C18 column is commonly used for chromatographic separation with a mobile phase consisting of a gradient of water and acetonitrile with a modifier like formic acid.[1][3]

Metabolism and Excretion Study using Radiolabeled ATBC
  • Test Substance: ¹⁴C-labeled Acetyl Tributyl Citrate is used to trace the distribution and excretion of the compound and its metabolites.

  • Animal Model and Administration: Rats are administered a single oral dose of ¹⁴C-ATBC.

  • Housing and Sample Collection: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. Expired air is also collected to measure ¹⁴CO₂. Collections are typically performed over a 48-hour period.[2]

  • Analysis:

    • Radioactivity Measurement: The total radioactivity in urine, feces, and expired air is measured using liquid scintillation counting.

    • Metabolite Profiling: Urine and fecal extracts are analyzed by techniques such as radio-high-performance liquid chromatography (radio-HPLC) or LC-MS to identify and quantify the radiolabeled metabolites.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Acetyl Tributyl Citrate

The primary metabolic transformation of ATBC in vivo is hydrolysis. This process is initiated by non-specific esterases present in the plasma, liver, and other tissues. The hydrolysis occurs in a stepwise manner, leading to the formation of various metabolites.

ATBC_Metabolism ATBC Acetyl Tributyl Citrate (ATBC) ADBC Acetyl Dibutyl Citrate ATBC->ADBC Hydrolysis TBC Tributyl Citrate ATBC->TBC Deacetylation DBC Dibutyl Citrate ADBC->DBC Deacetylation AMBC Acetyl Monobutyl Citrate ADBC->AMBC Hydrolysis TBC->DBC Hydrolysis MBC Monobutyl Citrate DBC->MBC Hydrolysis AMBC->MBC Deacetylation AC Acetyl Citrate AMBC->AC Hydrolysis CA Citric Acid MBC->CA Hydrolysis AC->CA Deacetylation

Caption: Proposed metabolic pathway of Acetyl Tributyl Citrate via hydrolysis.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of a compound like ATBC in a rodent model.

PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase Dosing Drug Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Extraction Protein Precipitation & Supernatant Collection Centrifugation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Pharmacokinetic Modeling LCMS->Data

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Toxicological Profile of Acetyl Tributyl Citrate (ATBC)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The user's request specified "1,3-Dibutyl acetylcitrate." However, the vast majority of scientific literature refers to "Acetyl Tributyl Citrate" (ATBC). This document provides a toxicological profile for ATBC, which is the substance for which substantial data is available.

Executive Summary

Acetyl Tributyl Citrate (ATBC) is a widely used plasticizer, often considered a safer alternative to phthalates. This technical guide provides an in-depth overview of its toxicological profile, compiling key data on acute, sub-chronic, chronic, reproductive, and developmental toxicity, as well as its genotoxic and carcinogenic potential. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Toxicokinetics and Metabolism

ATBC is rapidly absorbed and metabolized in the body. Following oral administration, approximately 99% of the dose is excreted within 48 hours, primarily in the urine (59-70%) and feces (25-36%).[1] This rapid elimination suggests a low potential for bioaccumulation.[1] The primary metabolic pathway for ATBC is hydrolysis, where it is broken down into more polar metabolites. In vitro studies using human serum and rat liver homogenates have shown that ATBC is metabolized to citric acid, acetic acid, and butyric acid.[1] Identified metabolites in urine include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, and dibutyl citrate.[1]

Metabolic_Pathway_of_ATBC cluster_metabolites Primary Metabolites ATBC Acetyl Tributyl Citrate (ATBC) Hydrolysis Hydrolysis (e.g., by esterases in serum and liver) ATBC->Hydrolysis Metabolites Metabolites Hydrolysis->Metabolites Acetyl Citrate Acetyl Citrate Monobutyl Citrate Monobutyl Citrate Acetyl Monobutyl Citrate Acetyl Monobutyl Citrate Dibutyl Citrate Dibutyl Citrate Citric Acid Citric Acid Acetic Acid Acetic Acid Butyric Acid Butyric Acid Excretion Excretion (Urine and Feces) Acetyl Citrate->Excretion Monobutyl Citrate->Excretion Acetyl Monobutyl Citrate->Excretion Dibutyl Citrate->Excretion Citric Acid->Excretion Acetic Acid->Excretion Butyric Acid->Excretion

Metabolic Pathway of Acetyl Tributyl Citrate (ATBC).

Toxicological Data

The toxicological data for ATBC indicates a low order of toxicity across various endpoints.

Acute Toxicity

ATBC exhibits very low acute toxicity via the oral route.

SpeciesRouteEndpointValue (mg/kg bw)Reference
RatOralLD50> 31,500[1]
CatOralLD50> 52,500[1]
Repeated Dose Toxicity

Studies on repeated oral exposure to ATBC have established high No-Observed-Adverse-Effect Levels (NOAELs).

SpeciesDurationRouteNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key FindingsReference
Rat13 weeksOral (diet)1000-No treatment-related adverse effects observed.[1]
Rat2 yearsOral (diet)1000-Decreased body weight gain at higher doses, not considered adverse. No evidence of organ toxicity.[1]
Genotoxicity

ATBC has been found to be non-genotoxic in bacterial and mammalian test systems.[2]

Test SystemCell TypeMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumWith and withoutNegative[2]
Mouse Lymphoma AssayL5178Y cellsWith and withoutNegative[2]
Carcinogenicity

Long-term studies in rats have not shown any evidence of carcinogenicity.

SpeciesDurationRouteNOAEL (mg/kg bw/day)Key FindingsReference
Rat2 yearsOral (diet)1000No treatment-related neoplastic lesions observed.[1]
Reproductive and Developmental Toxicity

ATBC is not considered a reproductive or developmental toxicant at high dose levels.

Study TypeSpeciesNOAEL (mg/kg bw/day)Key FindingsReference
Two-GenerationRat1000No adverse effects on mating, fertility, or gestation. Slightly higher pup mortality and reduced pup body weights at 300 and 1000 mg/kg/day, potentially due to reduced maternal water consumption.[1][3]
DevelopmentalRabbit-Increased incidence of kidney malformations at 1000 mg/kg/day was noted, but a clear substance-specific effect could not be established.[4]

Experimental Protocols

Detailed, study-specific experimental protocols are often proprietary. However, the key studies on ATBC have generally followed standardized OECD guidelines. The following are generalized protocols based on these guidelines.

Repeated Dose 90-Day Oral Toxicity Study (based on OECD Guideline 408)
  • Test System: Typically Wistar or Sprague-Dawley rats, 10 animals per sex per dose group.

  • Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.

  • Dose Levels: At least three dose levels and a concurrent control group are used.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Ophthalmology: Examination prior to and at the end of the study.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a standard panel of parameters.

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from control and high-dose groups are examined microscopically. Any target organs identified are also examined in the lower dose groups.

Experimental_Workflow_Toxicity cluster_inlife In-life Phase cluster_postmortem Post-mortem Phase start Start acclimatization Acclimatization of Animals start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing (90 days) randomization->dosing observations In-life Observations (Clinical Signs, Body Weight, etc.) dosing->observations termination Study Termination observations->termination necropsy Gross Necropsy & Organ Weights termination->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis end End data_analysis->end

Generalized Workflow for a 90-Day Oral Toxicity Study.
Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

  • Test System: Typically Sprague-Dawley rats, with sufficient numbers to yield at least 20 pregnant females per group.

  • Administration: The test substance is administered continuously in the diet to the parental (F0) generation before and during mating, through gestation and lactation. The offspring (F1 generation) are then selected and dosed through their maturation, mating, and production of the F2 generation.

  • Dose Levels: At least three dose levels and a concurrent control group.

  • F0 Generation Observations:

    • Clinical signs, body weight, and food consumption.

    • Mating, fertility, gestation length, and parturition data.

  • F1 and F2 Generation Observations:

    • Viability, sex ratio, and clinical signs in pups.

    • Pup body weights.

    • Developmental landmarks.

  • Pathology:

    • Gross necropsy of all F0 and F1 adults.

    • Histopathology of reproductive organs.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Method:

    • The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).

    • The mixture is incubated, and then plated on a minimal medium lacking the required amino acid.

    • The plates are incubated for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.

  • Result: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Conclusion

Based on the available toxicological data, Acetyl Tributyl Citrate (ATBC) has a low toxicity profile. It is not acutely toxic, shows no evidence of organ toxicity in repeated dose studies at high dose levels, is not genotoxic or carcinogenic, and does not cause reproductive or developmental toxicity at doses up to 1000 mg/kg bw/day in rats. Its rapid metabolism and excretion further support its safety profile. This information is critical for risk assessment and for confirming its suitability as a safer alternative to other plasticizers in various applications, including pharmaceuticals and consumer products.

References

An In-depth Technical Guide to the Environmental Impact of 1,3-Dibutyl Acetylcitrate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibutyl acetylcitrate, more commonly known as acetyl tributyl citrate (ATBC), is a widely utilized plasticizer, often considered a safer alternative to phthalates in various applications, including pharmaceutical coatings, medical devices, and food packaging. Its environmental fate and ecotoxicological profile are of paramount importance for comprehensive risk assessment. This technical guide provides a detailed overview of the environmental impact of ATBC, consolidating key data on its biodegradability, aquatic toxicity, and potential effects on terrestrial and sediment ecosystems. Methodologies for critical environmental assessment experiments are detailed, and key pathways and workflows are visualized to support a deeper understanding of its environmental interactions.

Environmental Fate and Transport

Acetyl tributyl citrate's journey through the environment is governed by its physicochemical properties. It is a colorless liquid with low water solubility and a moderate potential for bioaccumulation.

Table 1: Physicochemical Properties of Acetyl Tributyl Citrate

PropertyValueReference
Molecular FormulaC₂₀H₃₄O₈[1]
Molecular Weight402.5 g/mol [1]
Water Solubility5 mg/L[1]
log Kow (Octanol-Water Partition Coefficient)4.92[1]
Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient)1800[1]
Henry's Law Constant5.5 x 10⁻³ atm-m³/mole (estimated)[1]
Vapor Pressure0.052 mm Hg at 20°C (estimated)[1]

With an estimated soil organic carbon-water partitioning coefficient (Koc) of 1800, ATBC is expected to have a tendency to adsorb to suspended solids and sediments in aquatic environments.[1] Its low vapor pressure suggests that volatilization from dry soil surfaces is not a significant fate process.[1] In the atmosphere, vapor-phase ATBC is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 27 hours.[1]

Biodegradability

The biodegradability of a substance is a critical factor in determining its persistence in the environment.

Table 2: Biodegradability of Acetyl Tributyl Citrate

Test GuidelineResultConclusion
OECD Guideline 301D (Closed Bottle Test)16% biodegradation after 28 daysNot readily biodegradable

While not meeting the criteria for "readily biodegradable" under the stringent conditions of the OECD 301D test, other studies have suggested that ATBC is inherently biodegradable.[2]

Experimental Protocol: OECD Guideline 301D - Ready Biodegradability: Closed Bottle Test

This test method evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation of the test substance is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated by expressing the measured biological oxygen demand (BOD) as a percentage of the theoretical oxygen demand (ThOD).

  • Test System:

    • Test Vessels: Glass bottles with ground-glass stoppers.

    • Inoculum: Activated sludge from a domestic wastewater treatment plant.

    • Test Substance Concentration: Typically 2-5 mg/L.

    • Reference Substance: A readily biodegradable substance like sodium benzoate is run in parallel to check the viability of the inoculum.

    • Controls: Blank controls containing only inoculum and mineral medium are run to account for endogenous respiration.

  • Procedure:

    • The test substance is dissolved in the mineral medium to the desired concentration.

    • The solution is inoculated with the prepared activated sludge.

    • The inoculated solution is dispensed into the test bottles, ensuring no air bubbles are trapped.

    • The bottles are sealed and incubated in the dark at a controlled temperature (typically 20°C) for 28 days.

    • The dissolved oxygen concentration is measured in replicate bottles at the start of the test and at regular intervals throughout the 28-day period.

  • Data Analysis: The BOD is calculated from the difference in dissolved oxygen concentrations between the start and the end of the measurement period, corrected for the blank control. The percentage of biodegradation is then calculated as: % Biodegradation = (BOD / ThOD) x 100. A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% within a 10-day window, which begins when the degree of biodegradation has reached 10%.

Aquatic Ecotoxicity

The potential for a substance to cause harm to aquatic organisms is a key component of its environmental risk assessment.

Table 3: Aquatic Ecotoxicity of Acetyl Tributyl Citrate

OrganismTest GuidelineEndpointValueExposure Duration
Fish (Lepomis macrochirus)OECD 203LC5038 - 60 mg/L96 hours
Crustacea (Daphnia magna)OECD 202EC50 (immobilisation)>1 mg/L24 hours
Algae (Desmodesmus subspicatus)OECD 201EC50 (Growth inhibition)11.5 mg/L72 hours
Experimental Protocols for Aquatic Toxicity Testing

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Test System:

    • Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Bluegill sunfish (Lepomis macrochirus).

    • Test Conditions: Controlled temperature, lighting, and water quality parameters (e.g., pH, dissolved oxygen).

    • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control group.

  • Procedure:

    • Healthy, acclimated fish are randomly distributed to the test chambers.

    • The test substance is introduced into the test water at the predetermined concentrations.

    • Observations for mortality and any sublethal effects are made at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods, such as probit analysis.

Workflow for OECD 203 Fish Acute Toxicity Test.

This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) over a 48-hour exposure.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Test System:

    • Test Species: Daphnia magna.

    • Test Conditions: Static or semi-static system with controlled temperature and light.

  • Procedure:

    • Daphnids are placed in test vessels containing the test solutions at various concentrations and a control.

    • Observations for immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation) are made at 24 and 48 hours.

  • Data Analysis: The EC50 value and its 95% confidence limits are calculated for the 48-hour exposure period.

This test assesses the effect of a substance on the growth of freshwater algae.

  • Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control culture is determined.

  • Test System:

    • Test Species: Desmodesmus subspicatus or other suitable green algae.

    • Test Conditions: Batch cultures with defined nutrient medium, constant temperature, and continuous illumination.

  • Procedure:

    • Aliquots of an exponentially growing algal culture are added to test flasks containing the nutrient medium and the test substance at different concentrations.

    • The flasks are incubated under controlled conditions for 72 hours.

    • Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like fluorescence.

  • Data Analysis: The average specific growth rate is calculated for each concentration and the control. The concentration that causes a 50% inhibition of growth (EC50) is determined.

Terrestrial and Sediment Ecotoxicity

Publicly available data on the toxicity of acetyl tributyl citrate to terrestrial and sediment-dwelling organisms is limited. While one source indicates that ATBC can be classified as readily biodegradable in soil and compost substrates, specific quantitative toxicity data from standardized tests are not readily found in the reviewed literature.[2] To perform a comprehensive environmental risk assessment, testing on relevant terrestrial and sediment organisms would be necessary.

Standardized Testing for Terrestrial and Sediment Ecotoxicity

Should such testing be required, the following OECD guidelines provide standardized methodologies:

  • OECD Guideline 222: Earthworm, Reproduction Test (Eisenia fetida/Eisenia andrei): This chronic test evaluates the effects of a substance on the reproductive output of earthworms over an 8-week period. Endpoints include mortality, changes in biomass, and the number of juveniles produced.

  • OECD Guideline 216: Soil Microorganisms, Nitrogen Transformation Test: This test assesses the long-term impact of a substance on the nitrogen transformation activity of soil microorganisms, a crucial process for soil fertility.

  • OECD Guideline 218: Sediment-Water Chironomid Toxicity Test Using Spiked Sediment: This test evaluates the effects of sediment-bound chemicals on the emergence and development of chironomid larvae (non-biting midges), which are important components of aquatic food webs.

Metabolic Pathway

In biological systems, acetyl tributyl citrate is metabolized through hydrolysis. The primary metabolites identified include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, and dibutyl citrate.[3][4] Understanding the metabolic fate of ATBC is crucial for assessing potential bioaccumulation and the toxicity of its breakdown products.

metabolic_pathway ATBC Acetyl Tributyl Citrate AC Acetyl Citrate ATBC->AC Hydrolysis MBC Monobutyl Citrate ATBC->MBC Hydrolysis AMBC Acetyl Monobutyl Citrate ATBC->AMBC Hydrolysis DBC Dibutyl Citrate ATBC->DBC Hydrolysis

Metabolic Pathway of Acetyl Tributyl Citrate.

Conclusion

Acetyl tributyl citrate exhibits a mixed environmental profile. While it is not classified as readily biodegradable under stringent test conditions, it is considered inherently biodegradable. Its acute toxicity to aquatic organisms varies, with algae being the most sensitive of the tested trophic levels. The potential for bioaccumulation is considered to be low to moderate. A significant data gap exists for its effects on terrestrial and sediment-dwelling organisms, which warrants further investigation for a complete environmental risk profile. The detailed experimental protocols provided herein offer a framework for conducting such necessary ecotoxicological assessments. For professionals in drug development and research, a thorough understanding of these environmental endpoints is essential for responsible product stewardship and regulatory compliance.

References

Methodological & Application

1,3-Dibutyl Acetylcitrate as a Plasticizer in Polymer Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibutyl acetylcitrate is a non-toxic, biodegradable plasticizer that serves as a viable alternative to traditional phthalate-based plasticizers.[1][2] Derived from citric acid, it is particularly suitable for applications in sensitive industries such as food packaging, medical devices, and pharmaceuticals.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its close analog, acetyl tributyl citrate (ATBC), as plasticizers in polymer films. Due to the limited availability of specific data on this compound, data for the widely studied and structurally similar ATBC is presented as a representative of this class of plasticizers.[3][4]

Applications in Polymer Films

This compound and its analogs are compatible with a range of polymers, including:

  • Poly(vinyl chloride) (PVC): Used in medical tubing, blood bags, and food wrap to impart flexibility and reduce brittleness.[2][3]

  • Polylactic acid (PLA): Enhances the ductility and processability of this biodegradable polymer, making it suitable for flexible packaging and biomedical applications.[3][4]

  • Cellulose Derivatives: Employed in coatings, films, and lacquers to improve flexibility and adhesion.[2]

The addition of these plasticizers effectively lowers the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[3]

Data Presentation

The following tables summarize the typical effects of acetyl citrate plasticizers (specifically ATBC) on the thermal and mechanical properties of common polymers.

Table 1: Thermal Properties of Plasticized PLA Films (DSC and TGA Data)
Plasticizer Content (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Crystallinity (%)Onset Decomposition Temp. (°C)
0 (Neat PLA)60.4180.0~5-10~330
1045.2178.5~15-20~320
2028.7176.8~25-30~310
3012.2175.1~30-35~300

Data is representative of studies on ATBC in PLA and may vary based on specific polymer grade and processing conditions.[4]

Table 2: Mechanical Properties of Plasticized PLA Films
Plasticizer Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat PLA)50 - 605 - 103.0 - 3.5
1035 - 45100 - 1501.5 - 2.0
2025 - 35200 - 3000.8 - 1.2
3015 - 25>3000.4 - 0.7

Data is representative of studies on ATBC in PLA and may vary based on specific polymer grade and processing conditions.[3]

Table 3: Migration of ATBC from Polymer Films into Food Simulants
Food SimulantTemperature (°C)Time (days)Migration Level (μg/cm²)
10% Ethanol (Aqueous food)4010< 5
50% Ethanol (Fatty food)401020 - 50
95% Ethanol (Fatty food)4010100 - 200
Isooctane (Fatty food)20250 - 100

Data is representative of migration studies of ATBC from LDPE and may vary based on the polymer, film thickness, and test conditions.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Polymer Film Preparation (Solvent Casting)

This protocol describes a common laboratory method for preparing plasticized polymer films.

Materials:

  • Polymer (e.g., PLA, PVC)

  • This compound

  • Suitable solvent (e.g., dichloromethane for PLA, tetrahydrofuran for PVC)

  • Glass petri dish or flat glass plate

  • Magnetic stirrer and stir bar

  • Leveling table

  • Fume hood

  • Desiccator

Procedure:

  • Drying: Dry the polymer pellets or powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

  • Dissolution: In a fume hood, dissolve a known weight of the dried polymer in a measured volume of the appropriate solvent with stirring until a homogenous solution is obtained.

  • Plasticizer Addition: Add the desired weight percentage of this compound to the polymer solution and continue stirring until it is fully dissolved.

  • Casting: Place the glass petri dish on a leveling table. Pour the polymer solution into the petri dish, ensuring an even distribution.

  • Solvent Evaporation: Cover the petri dish with a watch glass slightly ajar to allow for slow solvent evaporation in the fume hood at room temperature. This slow evaporation helps to minimize the formation of bubbles and ensures a uniform film.

  • Drying: Once the film appears dry, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 40-60°C) for 24-48 hours to remove any residual solvent.

  • Conditioning: Store the prepared film in a desiccator at a controlled temperature and humidity for at least 48 hours before characterization.

Film_Preparation_Workflow Start Start Dry_Polymer Dry Polymer Pellets Start->Dry_Polymer Dissolve_Polymer Dissolve Polymer in Solvent Dry_Polymer->Dissolve_Polymer Add_Plasticizer Add this compound Dissolve_Polymer->Add_Plasticizer Cast_Solution Cast Solution onto Level Surface Add_Plasticizer->Cast_Solution Evaporate_Solvent Slow Solvent Evaporation Cast_Solution->Evaporate_Solvent Vacuum_Dry Vacuum Dry the Film Evaporate_Solvent->Vacuum_Dry Condition_Film Condition Film in Desiccator Vacuum_Dry->Condition_Film End End Condition_Film->End

Workflow for Polymer Film Preparation
Protocol 2: Thermal Analysis (DSC and TGA)

This protocol outlines the characterization of the thermal properties of the plasticized films.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

DSC Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan and seal it.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Heat the sample to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This is the first heating scan.

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Heat the sample again to the final temperature at the same heating rate. This is the second heating scan.

  • Data Analysis: Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity from the second heating scan to ensure analysis of the material's intrinsic properties without the influence of its thermal history.

TGA Procedure:

  • Sample Preparation: Accurately weigh 10-15 mg of the polymer film into a TGA pan.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Data Analysis: Determine the onset decomposition temperature and the temperature of maximum weight loss from the resulting weight vs. temperature curve.

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Start Start Prepare_Sample Prepare Film Sample (5-15 mg) Start->Prepare_Sample DSC_Load Load Sample into DSC Prepare_Sample->DSC_Load TGA_Load Load Sample into TGA Prepare_Sample->TGA_Load DSC_Heat1 First Heating Scan DSC_Load->DSC_Heat1 DSC_Cool Controlled Cooling DSC_Heat1->DSC_Cool DSC_Heat2 Second Heating Scan DSC_Cool->DSC_Heat2 DSC_Analyze Analyze Tg, Tm, Crystallinity DSC_Heat2->DSC_Analyze End End DSC_Analyze->End TGA_Heat Heat to Decomposition TGA_Load->TGA_Heat TGA_Analyze Analyze Decomposition Temperature TGA_Heat->TGA_Analyze TGA_Analyze->End

Workflow for Thermal Analysis
Protocol 3: Mechanical Testing (Tensile Test)

This protocol describes the evaluation of the mechanical properties of the plasticized films.

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Film cutting die (e.g., dumbbell shape according to ASTM D638).

Procedure:

  • Specimen Preparation: Cut at least five specimens from the conditioned polymer film using the cutting die.

  • Measurement: Measure the thickness and width of the gauge section of each specimen.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus for each specimen and calculate the average and standard deviation.

Protocol 4: Migration Testing

This protocol is based on standard methods for determining the migration of plasticizers from polymer films into food simulants.

Materials:

  • Plasticized polymer film

  • Food simulants (e.g., 10% ethanol, 50% ethanol, 95% ethanol, isooctane)

  • Migration cells or glass containers

  • Incubator or oven

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatograph - HPLC)

Procedure:

  • Sample Preparation: Cut a piece of the polymer film with a known surface area.

  • Exposure: Place the film in a migration cell or glass container and add a known volume of the food simulant, ensuring the film is completely immersed. The surface area to volume ratio should be standardized (e.g., 6 dm²/L).

  • Incubation: Seal the container and incubate at a specific temperature and for a defined duration (e.g., 40°C for 10 days) to simulate storage conditions.

  • Analysis:

    • After incubation, remove the film.

    • Take an aliquot of the food simulant.

    • Extract the plasticizer from the simulant if necessary.

    • Quantify the concentration of this compound in the simulant using a calibrated GC-FID or HPLC method.

  • Calculation: Express the migration level in terms of mass of plasticizer per unit area of the film (e.g., μg/cm²).

Migration_Testing_Workflow Start Start Prepare_Film Prepare Film Sample of Known Area Start->Prepare_Film Expose_Simulant Expose Film to Food Simulant Prepare_Film->Expose_Simulant Incubate Incubate at Controlled Temperature and Time Expose_Simulant->Incubate Analyze_Simulant Analyze Simulant for Plasticizer Concentration Incubate->Analyze_Simulant Calculate_Migration Calculate Migration Level Analyze_Simulant->Calculate_Migration End End Calculate_Migration->End

Workflow for Migration Testing

Conclusion

This compound and its analogs are effective and safe plasticizers for a variety of polymers used in sensitive applications. The provided protocols and data offer a comprehensive guide for researchers and professionals in the development and characterization of plasticized polymer films. The use of these plasticizers can significantly improve the flexibility and processability of polymers while maintaining a favorable safety profile. Further studies are encouraged to generate specific quantitative data for this compound to expand its application landscape.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acetyl Tributyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Analyte: Acetyl Tributyl Citrate (ATBC)

Note on Analyte: While the initial request specified 1,3-Dibutyl acetylcitrate, a thorough review of scientific literature did not yield established High-Performance Liquid Chromatography (HPLC) methods for this specific isomer. However, extensive methodologies exist for the closely related and widely used plasticizer, Acetyl Tributyl Citrate (ATBC). This application note provides a detailed protocol for the analysis of ATBC, which should serve as a strong starting point for researchers interested in the analysis of related acetylated butyl citrate esters. ATBC is a common excipient in pharmaceutical formulations and a plasticizer in various polymers, making its accurate quantification crucial for quality control and safety assessment.[1][2]

Introduction

Acetyl Tributyl Citrate (ATBC) is a biocompatible plasticizer used in a variety of applications, including pharmaceutical coatings for tablets and capsules, medical devices, and food packaging materials.[2] Its presence and concentration must be carefully monitored to ensure product quality, performance, and safety. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of ATBC. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of ATBC in various samples.

Principle of the Method

This method utilizes reversed-phase chromatography to separate Acetyl Tributyl Citrate from other components in the sample matrix. A C18 stationary phase is used in conjunction with a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous component. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. Detection is typically achieved using an ultraviolet (UV) detector, as ATBC exhibits absorbance in the UV range. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, a mass spectrometer (MS) can be used as the detector.[1][3][4]

Experimental Protocols

  • Acetyl Tributyl Citrate (ATBC) reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation if needed)

  • Sample diluent: Acetonitrile/Water (e.g., 70:30 v/v)

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector is required. The following tables summarize the recommended chromatographic conditions.

Table 1: HPLC System and Operating Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS)[3][4]
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 210 nm or Mass Spectrometer
Run Time Approximately 10 minutes

Table 2: Example Gradient Elution Program

Time (min)% Acetonitrile% Aqueous (with 0.1% Acid)
0.05050
5.0955
8.0955
8.15050
10.05050
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of ATBC reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The sample preparation method will vary depending on the matrix.

  • For Liquid Samples (e.g., pharmaceutical formulations):

    • Dilute the sample with the sample diluent to bring the expected ATBC concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • For Solid Samples (e.g., polymer films, tablets):

    • Accurately weigh a portion of the solid sample.

    • Extract the ATBC using a suitable solvent like acetonitrile or methanol. This can be done by sonication or shaking for a specified period.

    • Centrifuge the extract to pellet any insoluble material.

    • Dilute the supernatant with the sample diluent as needed.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • For Biological Samples (e.g., plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., Acetyl Triethyl Citrate - ATEC) to precipitate proteins.[1]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

Data Analysis and Performance Characteristics

The concentration of ATBC in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the working standard solutions.

Table 3: Performance Characteristics of an Example HPLC Method for ATBC

ParameterTypical Value
Retention Time Approximately 3.5 - 7.0 minutes[1]
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: These values are illustrative and should be determined for each specific method and instrument during validation.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_start Start weigh_std Weigh ATBC Reference Standard prep_start->weigh_std prep_stock Prepare Stock Solution (1000 µg/mL in ACN) weigh_std->prep_stock prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working filter_sample Filter Sample & Standards (0.45 µm) prep_working->filter_sample prep_sample Prepare Sample (e.g., Extraction/Dilution) prep_sample->filter_sample inject_std Inject Standards (Calibration Curve) filter_sample->inject_std inject_sample Inject Samples filter_sample->inject_sample acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks gen_curve Generate Calibration Curve integrate_peaks->gen_curve quantify Quantify ATBC in Samples integrate_peaks->quantify gen_curve->quantify report Generate Report quantify->report analysis_end End report->analysis_end

Caption: Workflow for HPLC analysis of Acetyl Tributyl Citrate.

Conclusion

The described RP-HPLC method is a reliable and efficient technique for the quantification of Acetyl Tributyl Citrate. The protocol can be adapted for various sample matrices and is suitable for quality control, stability studies, and research applications. Method validation should be performed to ensure its suitability for a specific purpose.

References

Application Notes and Protocols for Acetyl Tributyl Citrate (ATBC) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Acetyl Tributyl Citrate (ATBC) is a non-toxic, biodegradable citrate ester extensively utilized as a plasticizer in pharmaceutical formulations.[2] It is an odorless, colorless, oily liquid soluble in organic solvents but insoluble in water. Its primary function is to increase the flexibility, workability, and durability of polymeric materials used in drug delivery systems, such as coatings for tablets, capsules, and beads.[3]

Key Applications and Advantages:

  • Controlled Release Formulations: ATBC is a key component in extended-release and delayed-release coatings. By plasticizing polymers like ethylcellulose and polymethacrylates (e.g., Eudragit®), it modifies the polymer matrix's permeability to water and dissolved drug molecules, thereby controlling the drug release rate.

  • Improved Mechanical Properties: The addition of ATBC to polymer films reduces their brittleness and lowers the glass transition temperature (Tg), making them more flexible and resistant to cracking during manufacturing, storage, and handling. This is crucial for maintaining the integrity of functional coatings.

  • Enhanced Processability: In processes like film coating, the inclusion of a plasticizer like ATBC improves the coalescence of polymer particles, leading to the formation of a smooth, uniform, and continuous film on the substrate.

  • Biocompatibility and Safety: ATBC is recognized as a safe and biodegradable alternative to phthalate-based plasticizers, making it suitable for use in oral pharmaceutical dosage forms.[2] It is approved by regulatory agencies like the FDA for use as a pharmaceutical excipient.[1]

Quantitative Data Presentation

The concentration of ATBC directly influences the physicochemical properties and drug release profiles of the final dosage form. Increasing the plasticizer concentration generally enhances polymer chain mobility, which leads to a faster drug release rate.

Table 1: Representative Effect of ATBC Concentration on In-Vitro Drug Release from Ethylcellulose Coated Pellets

The following data is illustrative, based on established principles of polymer plasticization, to demonstrate the expected trend. Actual results will vary based on the specific polymer, drug, and formulation parameters.

Formulation IDPolymer (Ethylcellulose)ATBC Concentration (% w/w of polymer)Cumulative Drug Release (%)
2 hours
F1100 mg5%15.4 ± 1.8
F2100 mg10%22.1 ± 2.1
F3100 mg15%30.5 ± 2.5
F4100 mg20%41.3 ± 3.0

Experimental Protocols

Protocol 1: Preparation of Extended-Release Coated Pellets

This protocol describes the preparation of drug-loaded pellets with a sustained-release coating using ATBC as a plasticizer, adapted from fluid bed coating technology.

Materials:

  • Drug-layered pellets (e.g., sugar spheres layered with an active pharmaceutical ingredient)

  • Ethylcellulose (EC) N50

  • Hypromellose (HPMC) E5

  • Acetyl Tributyl Citrate (ATBC)

  • Talc (micronized)

  • Isopropyl Alcohol (IPA)

  • Dichloromethane

  • Purified Water

Equipment:

  • Fluidized Bed Coater (e.g., with a Wurster insert)

  • Magnetic stirrer and hot plate

  • Analytical balance

  • Sieve shaker

Methodology:

  • Preparation of the Coating Dispersion (for a 1000 g batch of pellets):

    • In a suitable container, disperse 15 g of HPMC E5 into 300 mL of Isopropyl Alcohol with stirring.

    • Add 450 mL of Dichloromethane to the dispersion and stir until a clear solution is formed.

    • Slowly add 60 g of Ethylcellulose to the solution under continuous stirring until it is fully dissolved.

    • In a separate small container, dissolve 7.5 g of ATBC (representing ~10% of total polymer weight) in a small amount of the solvent mixture and then add it to the main polymer solution.

    • Disperse 15 g of micronized talc into the solution and continue stirring for at least 30 minutes to ensure a homogenous dispersion.

  • Coating Process:

    • Preheat the fluidized bed coater to the target inlet air temperature (e.g., 45-55°C).

    • Load 1000 g of the drug-layered pellets into the product container.

    • Initiate fluidization of the pellets with warm air.

    • Begin spraying the coating dispersion onto the fluidized pellets at a controlled rate (e.g., 10-20 g/min ).

    • Continuously monitor process parameters such as inlet/outlet air temperature, atomization pressure, and fluidization pattern to prevent agglomeration.

    • Continue the coating process until the desired weight gain (e.g., 10-15% w/w) is achieved.

  • Drying and Curing:

    • Once spraying is complete, continue to fluidize the coated pellets with warm air for an additional 15-30 minutes to ensure the evaporation of residual solvents.

    • For some polymer systems, a subsequent curing step in a tray dryer (e.g., 60°C for 2 hours) may be required to ensure complete film formation and stable release profiles.

  • Characterization:

    • In-Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (Paddle) in a suitable buffer (e.g., pH 6.8 phosphate buffer) to determine the drug release profile.

    • Assay and Content Uniformity: Determine the drug content of the final coated pellets.

Protocol 2: Preparation of Drug-Loaded PLGA Nanoparticles by Solvent Evaporation

This protocol describes a common method for preparing polymeric nanoparticles, adapted to include ATBC as a plasticizer to potentially enhance drug loading and modify release.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) 50:50

  • Active Pharmaceutical Ingredient (API)

  • Acetyl Tributyl Citrate (ATBC)

  • Polyvinyl Alcohol (PVA), 2% w/v aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Purified Water

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Rotary evaporator (optional)

  • Centrifuge

  • Freeze-dryer (optional)

Methodology:

  • Preparation of the Organic Phase:

    • Dissolve 100 mg of PLGA in 5 mL of Dichloromethane.

    • Dissolve 10 mg of the API in the same polymer solution.

    • Add 10 mg of ATBC (10% w/w of polymer) to the organic phase and stir until completely dissolved.

  • Emulsification:

    • Add the organic phase dropwise to 20 mL of a 2% w/v PVA aqueous solution (the continuous phase).

    • Immediately emulsify the mixture using a high-speed homogenizer at 10,000-15,000 rpm for 5 minutes, or a probe sonicator at 60% amplitude for 2-3 minutes. The entire process should be conducted in an ice bath to prevent overheating.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water (o/w) emulsion to a beaker and place it on a magnetic stirrer.

    • Stir the emulsion at room temperature for 3-4 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles. The beaker should be left uncovered in a fume hood.

  • Nanoparticle Recovery and Washing:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and un-encapsulated drug.

    • Resuspend the nanoparticle pellet in purified water using vortexing or brief sonication.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of the surfactant.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the final washed pellet in a small volume of cryoprotectant solution (e.g., 5% trehalose in water).

    • Freeze the suspension and lyophilize for 48 hours to obtain a dry nanoparticle powder.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (EE%): Quantify the amount of drug in the nanoparticles relative to the initial amount used. This can be done by dissolving a known amount of nanoparticles in a suitable solvent and analyzing the drug content via HPLC or UV-Vis spectrophotometry. EE% = (Mass of Drug in Nanoparticles / Initial Mass of Drug) x 100

Visualization of Workflows and Mechanisms

G cluster_prep Formulation Stage cluster_process Processing Stage cluster_char Characterization Stage A 1. Prepare Organic Phase (Polymer + Drug + ATBC in Solvent) C 3. Emulsification (High-Shear Homogenization) A->C B 2. Prepare Aqueous Phase (Surfactant in Water) B->C D 4. Solvent Evaporation (Stirring at RT) C->D E 5. Nanoparticle Washing (Centrifugation) D->E F 6. Lyophilization (Drying) E->F G Particle Size & PDI F->G Analysis H Encapsulation Efficiency F->H Analysis I In-Vitro Release Study F->I Analysis G cluster_before Before Plasticization cluster_after After Plasticization a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4 l1 Rigid & Brittle Polymer Matrix l2 Flexible & Permeable Polymer Matrix l1->l2  ATBC molecules position  between polymer chains,  increasing free volume  and mobility.   atbc a1_2 a2_2 atbc1 a3_2 a4_2 b1_2 atbc2 b2_2 b3_2 b4_2 c1_2 c2_2 c3_2 atbc3 c4_2 d1_2 d2_2 atbc4 d3_2 d4_2

References

Application of 1,3-Dibutyl Acetylcitrate (ATBC) in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibutyl acetylcitrate, commonly known as Acetyl Tributyl Citrate (ATBC), is an organic compound primarily used as a plasticizer.[1] It is considered a safer alternative to phthalates like dibutyl phthalate (DBP) and is found in a variety of consumer products, including food packaging, medical devices, and cosmetics.[2] Given its widespread human exposure, understanding the biological effects of ATBC at the cellular level is of significant interest. In the context of cell culture, ATBC serves as a test compound to investigate its effects on cellular processes such as viability, proliferation, and apoptosis. Recent studies suggest that ATBC is not biologically inert and can modulate various cellular pathways, making it a relevant compound for toxicological and cancer research.[3][4]

Summary of Quantitative Data

The following tables summarize the observed effects of ATBC across various cell lines as documented in recent literature. These data provide a baseline for designing new experiments.

Table 1: Effects of ATBC on Cell Viability and Proliferation

Cell LineATBC ConcentrationIncubation TimeAssayObserved Effect
Mouse Ovarian Antral Follicles0.01 µg/mL48 hoursGrowth AssessmentStatistically significant increase in the number of non-growing follicles.[2]
HeLa (Human Cervical Cancer)3.8 mg/mL24 hoursMetabolic Inhibition (MIT-24)Partial inhibition of cell viability.
HeLa (Human Cervical Cancer)13 mg/mL24 hoursMetabolic Inhibition (MIT-24)Total inhibition of cell viability.
HeLa (Human Cervical Cancer)5.7 mg/mL7 daysMetabolic InhibitionTotal and partial inhibition of cell viability.
Mouse Liver Cells10 µM24 hoursCCK-8Promoted cellular growth.
Mouse Liver Cells50 - 5,000 µM24 hoursCCK-8Significant reduction in cell viability.
L5178Y Mouse Lymphoma10 - 230 µg/mLNot specifiedMutagenicity AssayNot mutagenic without metabolic activation.[5]
L5178Y Mouse Lymphoma200 - 480 µg/mLNot specifiedMutagenicity AssayNot mutagenic with metabolic activation.[5]

Table 2: Effects of ATBC on Cellular Mechanisms

Cell Line/ModelATBC ConcentrationIncubation TimeAssayObserved Effect
Mouse Ovarian Antral Follicles0.01 µg/mL48 hoursTUNEL AssayIncreased TUNEL positive area, indicating DNA fragmentation/apoptosis.[2]
Mouse Ovarian Antral Follicles0.01 µg/mL48 hoursATP AssayNo effect on ATP production.[2]
Human Intestinal Cells> 1µMNot specifiedLuciferase Reporter AssayActivation of Steroid and Xenobiotic Receptor (SXR).[6]
Human Intestinal CellsNot specifiedNot specifiedqPCR, Enzyme ActivityIncreased CYP3A4 mRNA levels and enzyme activity.[6][7]
Human Liver CellsNot specifiedNot specifiedqPCR, Enzyme ActivityNo effect on CYP3A4 mRNA levels or enzyme activity.[6][7]

Experimental Protocols

Protocol 1: Preparation of ATBC Stock Solution

This protocol describes the preparation of a concentrated stock solution of ATBC, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • This compound (ATBC)

  • Dimethyl sulfoxide (DMSO), cell culture grade[5][8]

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine Required Concentration: Decide on the highest concentration of stock solution required. A 100 mM stock solution is often a convenient starting point. The molecular weight of ATBC is 402.5 g/mol .

  • Weighing ATBC: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of ATBC. For example, to make 1 mL of a 100 mM stock solution, weigh out 40.25 mg of ATBC.

  • Dissolution: Add the weighed ATBC to a sterile conical tube. Add the appropriate volume of DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure the ATBC is completely dissolved. Gentle warming or sonication may be required to aid dissolution, but avoid excessive heat.[8]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[8]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO as the experimental groups.

Protocol 2: Cell Viability/Cytotoxicity Assay (ATP-Based Luminescence Assay)

This protocol outlines a general procedure for assessing the effect of ATBC on cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). This type of assay measures ATP as an indicator of metabolically active cells.[9]

Materials:

  • Cells of interest, cultured in appropriate medium

  • Sterile, white-walled, clear-bottom 96-well plates suitable for luminescence readings

  • ATBC stock solution (prepared as in Protocol 1)

  • Complete cell culture medium

  • ATP-based luminescence assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • ATBC Treatment:

    • Prepare serial dilutions of ATBC from the stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired ATBC concentrations. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Exposure: Incubate the cells with ATBC for the desired exposure time (e.g., 24, 48, or 72 hours).

  • ATP Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions (e.g., add a volume equal to the volume of medium in the well).

    • Lyse the cells by mixing on an orbital shaker for 2 minutes.

  • Signal Stabilization and Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of ATBC that inhibits 50% of cell viability).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of ATBC in a cell culture-based experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion prep_cells Cell Line Selection & Culture seeding Cell Seeding (96-well plate) prep_cells->seeding prep_atbc Prepare ATBC Stock Solution treatment ATBC Treatment (Dose-Response) prep_atbc->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation assay Perform Assay (e.g., Viability, Apoptosis) incubation->assay readout Data Acquisition (e.g., Luminometer) assay->readout analysis Data Analysis (e.g., IC50 Calculation) readout->analysis conclusion Conclusion & Reporting analysis->conclusion G cluster_receptors Receptors & Transcription Factors cluster_kinases Kinase Pathway cluster_enzymes Matrix Metalloproteinases cluster_outcome Cellular Outcome ATBC ATBC EGFR EGFR ATBC->EGFR STAT3 STAT3 ATBC->STAT3 MMP2 MMP2 ATBC->MMP2 MMP9 MMP9 ATBC->MMP9 MAPK1 MAPK1 (ERK2) EGFR->MAPK1 Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival MAPK1->Proliferation Invasion Invasion MMP2->Invasion MMP9->Invasion G cluster_initiator Initiation cluster_regulators Apoptotic Regulators cluster_executor Execution cluster_outcome Cellular Outcome ATBC ATBC (High Concentration) TNF TNF-α ATBC->TNF induces BCL2_family BCL2 Family (e.g., BCL2, BAX) ATBC->BCL2_family modulates CASP3 Caspase-3 TNF->CASP3 activates BCL2_family->CASP3 regulates Apoptosis Hepatocyte Apoptosis CASP3->Apoptosis

References

Application Notes and Protocols for 1,3-Dibutyl Acetylcitrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,3-Dibutyl acetylcitrate (ATBC), also known as acetyl tributyl citrate, as a substrate in enzymatic assays. This document is intended for researchers in biochemistry, toxicology, and drug development who are investigating esterase activity, xenobiotic metabolism, and the biocompatibility of plasticizers.

Introduction

This compound is a commonly used plasticizer in a variety of consumer products, including food packaging and medical devices. Due to its potential for human exposure, understanding its metabolic fate is of significant interest. ATBC is primarily metabolized by hydrolytic enzymes, particularly carboxylesterases, which are abundant in the liver and plasma.[1][2][3] The hydrolysis of ATBC breaks down the ester bonds, leading to the formation of several metabolites, including acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, and dibutyl citrate.[3][4] In some instances, it can also be hydrolyzed to tributyl aconitate. This enzymatic breakdown is a critical step in the detoxification and elimination of ATBC from the body.

The enzymatic assays described herein are designed to characterize the kinetics of ATBC hydrolysis and to screen for potential enzyme inhibitors. Such studies are crucial for assessing the safety of ATBC and for understanding its interactions with other xenobiotics.

Metabolic Pathway of this compound

The metabolic breakdown of this compound primarily occurs via hydrolysis catalyzed by carboxylesterases. The following diagram illustrates the principal metabolic pathway.

ATBC_Metabolism ATBC This compound (ATBC) TA Tributyl aconitate ATBC->TA Hydrolysis Enzyme Carboxylesterases (e.g., in liver microsomes) ATBC->Enzyme AC Acetylcitrate MBC Monobutyl citrate AMBC Acetyl monobutyl citrate DBC Dibutyl citrate Enzyme->AC Hydrolysis Enzyme->MBC Hydrolysis Enzyme->AMBC Hydrolysis Enzyme->DBC Hydrolysis protocol_workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis prep_substrate Prepare ATBC solutions (varying concentrations) initiate_reaction Add ATBC to initiate reaction prep_substrate->initiate_reaction prep_enzyme Prepare HLM suspension pre_incubation Pre-incubate HLMs at 37°C prep_enzyme->pre_incubation pre_incubation->initiate_reaction incubation Incubate at 37°C (time course) initiate_reaction->incubation quench Quench with cold acetonitrile containing internal standard incubation->quench centrifuge Centrifuge to pellet protein quench->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc_ms Analyze by HPLC-MS/MS supernatant->hplc_ms data_analysis Determine kinetic parameters (Km, Vmax) hplc_ms->data_analysis inhibitor_screening start Start: Screen Potential Inhibitors prepare_reagents Prepare Reagents (ATBC at Km, HLMs, Inhibitors) start->prepare_reagents pre_incubate Pre-incubate HLMs with Inhibitor prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with ATBC pre_incubate->initiate_reaction analyze Analyze Metabolite Formation (HPLC-MS/MS) initiate_reaction->analyze calculate_inhibition Calculate % Inhibition analyze->calculate_inhibition decision Significant Inhibition? calculate_inhibition->decision determine_ic50 Determine IC50 decision->determine_ic50 Yes no_inhibition No Significant Inhibition decision->no_inhibition No end End: Identify Inhibitors determine_ic50->end no_inhibition->end

References

Application Notes and Protocols for the Purification of 1,3-Dibutyl acetylcitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibutyl acetylcitrate is an ester of citric acid and a structural isomer of the common plasticizer acetyl tributyl citrate (ATBC). Its specific substitution pattern may impart unique physicochemical properties relevant to various applications, including as a plasticizer, solvent, or excipient in pharmaceutical formulations. The synthesis of this compound can result in a mixture of isomers and other impurities, necessitating robust purification strategies to achieve the high purity required for research and development applications.

This document provides detailed protocols for three common purification techniques applicable to this compound: vacuum distillation, flash column chromatography, and recrystallization. Additionally, it outlines methods for purity assessment and presents a comparative summary of the expected outcomes for each technique.

Purification Challenges

The primary challenges in purifying this compound include:

  • High Boiling Point: As a high-molecular-weight ester, this compound has a high boiling point, making it susceptible to thermal decomposition at atmospheric pressure.

  • Oily Nature: The compound is likely to be an oil at room temperature, which can make handling and crystallization challenging.

  • Isomeric Impurities: The synthesis may produce other dibutyl acetylcitrate isomers (e.g., 1,2- and 2,3-isomers) and partially esterified or acetylated products, which may have similar physical properties, making separation difficult.

  • Non-volatile Impurities: Catalysts, starting materials, and polymeric byproducts may also be present in the crude product.

Recommended Purification Protocols

The following protocols are generalized procedures and should be optimized based on the specific impurity profile of the crude this compound.

Vacuum Distillation

Vacuum distillation is a suitable technique for separating volatile compounds from non-volatile impurities and for purifying thermally sensitive, high-boiling point liquids like this compound. By reducing the pressure, the boiling point of the compound is lowered, minimizing the risk of degradation.

Experimental Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source (e.g., vacuum pump). Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound (e.g., 50 g) into the round-bottom flask along with a magnetic stir bar.

  • System Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Once the desired vacuum is stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction. As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the main product fraction.

  • Termination: Once the distillation of the product is complete, remove the heating mantle and allow the system to cool to room temperature before slowly venting the apparatus.

Workflow Diagram:

Vacuum_Distillation_Workflow start Start setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Flask with Crude Product setup->charge evacuate Evacuate System charge->evacuate heat Heat Distillation Flask evacuate->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Main Fraction collect_forerun->collect_product cool Cool System collect_product->cool vent Vent Apparatus cool->vent end End vent->end

Vacuum Distillation Workflow for this compound.
Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities. For the relatively non-polar this compound, normal-phase chromatography is a suitable approach.

Experimental Protocol:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.3 for this compound. A common starting point for esters is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Gently add the eluent to the column.

    • Apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow Diagram:

Flash_Chromatography_Workflow start Start select_solvent Select Solvent System (TLC) start->select_solvent pack_column Pack Silica Gel Column select_solvent->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End evaporate->end

Flash Chromatography Workflow for this compound.
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Although this compound is likely an oil at room temperature, it may be induced to crystallize at low temperatures or from a suitable solvent system. This method is particularly effective at removing small amounts of impurities.

Experimental Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For an oily ester, a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, water) is often effective.

  • Dissolution: Dissolve the oily this compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Induce Cloudiness: Slowly add the "poor" solvent at the elevated temperature until the solution becomes slightly cloudy, indicating saturation.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow Diagram:

Recrystallization_Workflow start Start select_solvent Select Solvent System start->select_solvent dissolve Dissolve Crude Product in Hot Solvent select_solvent->dissolve induce_cloudiness Induce Cloudiness with Poor Solvent dissolve->induce_cloudiness clarify Clarify with Good Solvent induce_cloudiness->clarify cool Slowly Cool to Room Temp clarify->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End dry->end

Recrystallization Workflow for this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for determining the purity of volatile and semi-volatile compounds like this compound. It can separate isomers and identify impurities based on their mass spectra.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample. A typical program might start at 100°C, ramp to 280°C, and hold.

  • MS Detection: Acquire mass spectra of the eluting compounds.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of this compound and any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for purity assessment, particularly for less volatile impurities. A reverse-phase method is generally suitable for esters.

Protocol:

  • Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water.

  • Sample Preparation: Dissolve a known concentration of the purified product in the mobile phase.

  • Injection: Inject the sample onto a C18 column.

  • Detection: Use a UV detector (if the compound or impurities have a chromophore) or a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

  • Data Analysis: Determine the area percentage of the main peak to assess purity.

Comparative Data Summary

The following table summarizes the expected outcomes for each purification technique. The values are estimates based on typical results for similar compounds and should be confirmed experimentally.

TechniqueTypical PurityExpected YieldThroughputKey AdvantagesKey Disadvantages
Vacuum Distillation >98%60-80%HighEffective for removing non-volatile impurities; scalable.Potential for thermal degradation; may not separate close-boiling isomers.
Flash Chromatography >99%50-70%MediumExcellent for separating isomers and polar impurities.Requires significant solvent volumes; can be labor-intensive.
Recrystallization >99.5%40-60%Low to MediumCan yield very high purity product; good for final polishing.Dependent on the compound's ability to crystallize; lower yield.

Conclusion

The choice of purification method for this compound will depend on the initial purity of the crude material, the nature of the impurities, and the desired final purity and scale. For a crude product with significant non-volatile impurities, vacuum distillation is a good initial step. Flash column chromatography is highly effective for removing isomeric and other closely related impurities. Recrystallization, if feasible, can provide the highest purity product and is an excellent final purification step. A combination of these techniques may be necessary to achieve the desired product specifications for demanding applications in research and drug development.

Application Notes and Protocols for the Experimental Use of 1,3-Dibutyl acetylcitrate in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a proposed research framework. As of the current date, there is a notable absence of published research on the specific experimental use of 1,3-Dibutyl acetylcitrate in the field of neurobiology. This document is intended to serve as a foundational guide for researchers interested in pioneering the investigation of this compound's potential neurobiological effects. The proposed experiments, signaling pathways, and data are hypothetical and designed to provide a starting point for research.

Introduction

This compound is a citrate ester, and while its primary applications have been in the industrial sector as a plasticizer, its chemical structure suggests a potential for interaction with neural cell metabolism. Upon entering a biological system, it is anticipated to be hydrolyzed into citrate and related molecules. In the central nervous system, citrate is a key metabolite that can influence neuronal excitability and is a precursor for the synthesis of the neurotransmitter acetylcholine via acetyl-CoA.[1][2][3][4][5] These application notes outline a series of proposed in vitro and in vivo experiments to explore the potential neuroactive and neurotoxic properties of this compound.

Hypothesized Mechanism of Action

It is hypothesized that this compound, upon metabolic breakdown, may influence neuronal function through the modulation of citrate and acetyl-CoA dependent pathways. An increase in intracellular citrate could impact cellular energy metabolism and the synthesis of neurotransmitters.[3][4][5] The subsequent increase in acetyl-CoA could affect cholinergic signaling and epigenetic regulation through histone acetylation. The following diagram illustrates this proposed signaling pathway.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) 1,3-DBAC 1,3-Dibutyl acetylcitrate Metabolism Metabolic Breakdown 1,3-DBAC->Metabolism Citrate Citrate Metabolism->Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA TCA_Cycle TCA Cycle Citrate->TCA_Cycle ACh_Synthesis Acetylcholine Synthesis Acetyl-CoA->ACh_Synthesis Histone_Acetylation Histone Acetylation Acetyl-CoA->Histone_Acetylation Neuronal_Function Modulation of Neuronal Function TCA_Cycle->Neuronal_Function ACh_Synthesis->Neuronal_Function Histone_Acetylation->Neuronal_Function Start Start: Prepare Primary Neuronal Cultures Dose Dose-Response Treatment with this compound Start->Dose MTT Neuronal Viability Assay (MTT Assay) Dose->MTT Neurite Neurite Outgrowth Assay Dose->Neurite Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Neurite->Data_Analysis End End Data_Analysis->End Start Start: Acclimatize Rodents Dosing Chronic Dosing with This compound Start->Dosing Behavior Open Field Test Dosing->Behavior Tissue Tissue Collection and Biochemical Analysis Behavior->Tissue End End Tissue->End

References

Application Notes and Protocols for 1,3-Dibutyl Acetylcitrate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibutyl acetylcitrate, also known as Tributyl acetylcitrate (ATBC), is a widely used plasticizer in the pharmaceutical industry, particularly in the formulation of film coatings for solid dosage forms such as tablets and capsules.[1] Its function is to enhance the flexibility and durability of the coating. As a critical component of the final drug product, the identity, purity, and quantity of this compound must be accurately determined. This necessitates the use of a well-characterized reference standard for analytical testing.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, focusing on its application in chromatography for the quality control of pharmaceutical products.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueReference
Chemical Name Tributyl 2-acetylcitrate[2]
Synonyms Acetyl tributyl citrate, ATBC[2][3]
CAS Number 77-90-7[2][3]
Molecular Formula C20H34O8[4]
Molecular Weight 402.48 g/mol [2][5]
Appearance Colorless, odorless, oily liquid[6]
Solubility Soluble in most organic solvents; insoluble in water.[7]
Storage 2-8°C[2]

Quantitative Data Summary

The quality of a reference standard is defined by its purity. The following table summarizes typical purity specifications for this compound reference standards.

ParameterSpecificationAnalytical Method
Purity (EP Reference Standard) Conforms to the requirements of the European PharmacopoeiaAs per EP monograph
Purity (USP Reference Standard) Conforms to the requirements of the United States PharmacopeiaAs per USP monograph
Purity (Certified Reference Material) ≥98%Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Protocol for Purity Determination and Assay by Gas Chromatography (GC)

This protocol is suitable for the determination of the purity of a this compound reference standard and for the assay of this compound in a pharmaceutical formulation.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

Reagents:

  • This compound Reference Standard

  • Internal Standard (IS): Di-n-butyl phthalate (or other suitable non-interfering compound)

  • Solvent: Dichloromethane or a suitable organic solvent

Chromatographic Conditions:

ParameterCondition
Injector Temperature 250°C
Detector Temperature 300°C
Oven Temperature Program Initial: 150°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 10 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Procedure:

  • Standard Preparation: Accurately weigh about 50 mg of this compound Reference Standard and 25 mg of the Internal Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Sample Preparation (for Assay): Accurately weigh a portion of the powdered tablets or the content of capsules, equivalent to about 50 mg of this compound, into a 50 mL volumetric flask. Add 25 mg of the Internal Standard. Add about 30 mL of solvent and sonicate for 15 minutes. Dilute to volume with the solvent, mix, and filter.

  • Chromatography: Inject the standard and sample preparations into the gas chromatograph and record the chromatograms.

  • Calculation: Calculate the percentage of this compound in the sample using the response factor determined from the standard preparation.

Protocol for Stability-Indicating HPLC Method

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient from its degradation products, ensuring that the analytical method is specific.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure for Forced Degradation Study:

A forced degradation study is essential to develop and validate a stability-indicating method.[8] The following are general conditions for stress testing. The extent of degradation should be targeted to be between 5-20%.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid reference standard to dry heat at 105°C for a specified time.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration.

Analysis of Stressed Samples:

Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Protocol for LC-MS/MS Analysis in Biological Matrices

This protocol is adapted from a method for the pharmacokinetic analysis of ATBC in rat plasma and can be used for quantitative analysis in biological samples.[1]

Instrumentation:

  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

  • C18 analytical column (e.g., 2.1 mm x 50 mm, 2.6 µm).

Reagents:

  • This compound Reference Standard

  • Internal Standard (IS): Acetyl triethyl citrate (ATEC) or a stable isotope-labeled this compound.

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions.
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 403.2 → 129.0; Internal Standard (ATEC): m/z 319.1 → 157.0 (These transitions should be optimized on the specific instrument).

Visualizations

Experimental_Workflow_GC cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_results Results Start Start Weigh_Std Weigh Reference Standard & IS Start->Weigh_Std Weigh_Sample Weigh Sample & IS Start->Weigh_Sample Dissolve_Std Dissolve in Solvent Weigh_Std->Dissolve_Std Dissolve_Sample Dissolve/Extract with Solvent Weigh_Sample->Dissolve_Sample Inject Inject into GC Dissolve_Std->Inject Filter Filter Sample Dissolve_Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Process Data Processing Detect->Process Calculate Calculate Purity/ Assay Process->Calculate Report Report Results Calculate->Report Forced_Degradation_Pathway cluster_stress Stress Conditions ATBC This compound (ATBC) Acid Acid Hydrolysis ATBC->Acid HCl Base Base Hydrolysis ATBC->Base NaOH Oxidation Oxidation ATBC->Oxidation H2O2 Heat Thermal ATBC->Heat Δ Light Photolytic ATBC->Light Degradation_Products Potential Degradation Products (e.g., Dibutyl citrate, Acetic acid, Butanol) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products LCMSMS_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard & Acetonitrile Plasma_Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis LC Separation & MS/MS Detection Inject->Analysis Quantification Quantification Analysis->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dibutyl Acetylcitrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Dibutyl acetylcitrate for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step is the esterification of citric acid with n-butanol to form tributyl citrate (TBC). The second step is the acetylation of the hydroxyl group on the TBC using acetic anhydride to produce acetyl tributyl citrate (ATBC).[1][2]

Q2: What are the key factors influencing the yield of the esterification step?

A2: Several factors can significantly impact the yield of the initial esterification reaction. These include the chemical properties of the reactants, reaction temperature, the type and concentration of the catalyst, and the efficient removal of water, a byproduct of the reaction.[3][4][5] Driving the equilibrium towards the product side by removing water is a crucial aspect.[1]

Q3: What types of catalysts are commonly used for this synthesis?

A3: A variety of acid catalysts can be used for the esterification step. Common examples include sulfuric acid, benzenesulfonic acid, and p-toluenesulfonic acid.[6][7] Some methods also employ solid acid catalysts or composite catalysts for easier separation and potential reuse.[7][8] For the acetylation step, a catalyst such as pyridine may be used.[1]

Q4: What are the typical reaction conditions for the synthesis?

A4: The esterification reaction is generally carried out at elevated temperatures, typically between 120-160°C.[1][7] The acetylation reaction is usually performed at a lower temperature range of 70-100°C.[1][6]

Troubleshooting Guide

Issue 1: Low Yield of Tributyl Citrate (Esterification Step)

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by measuring the acid value.[7][8] - Increase Temperature: Gradually increase the reaction temperature within the recommended range (130-160°C) to enhance the reaction rate.[7] - Optimize Catalyst Concentration: Ensure the appropriate amount of catalyst is used. For instance, benzenesulfonic acid is suggested at 0.7-3% of the mass of citric acid.[6]
Reversible Reaction Equilibrium - Efficient Water Removal: The removal of water produced during esterification is critical to drive the reaction forward.[1] Employ azeotropic distillation with a suitable solvent (e.g., benzene) to continuously remove water.[6]
Catalyst Inactivity - Use a More Active Catalyst: Consider using a stronger acid catalyst like benzenesulfonic acid or a composite catalyst system which may offer higher catalytic activity.[6][7]
Sub-optimal Reactant Ratio - Use Excess Butanol: Employing an excess of n-butanol can help shift the equilibrium towards the formation of the ester product.[6]

Issue 2: Low Yield or Purity of Acetyl Tributyl Citrate (Acetylation Step)

Possible Cause Troubleshooting Suggestion
Incomplete Acetylation - Adjust Acetic Anhydride Molar Ratio: Use a slight excess of acetic anhydride, for example, 1.1 to 1.2 times the molar amount of citric acid initially used.[6] - Optimize Reaction Time and Temperature: Ensure the reaction is maintained within the optimal temperature range (70-90°C) for the recommended duration (60-90 minutes).[6]
Presence of Impurities - Purification of Tributyl Citrate: Ensure the tributyl citrate from the first step is of sufficient purity before proceeding to acetylation. Some protocols suggest distilling off excess alcohol before acetylation.[6] - Post-Reaction Workup: After acetylation, distill off unreacted acetic anhydride and the acetic acid byproduct under reduced pressure.[6] Subsequent neutralization, washing, and decolorization steps are crucial for high purity.[2][6]
Hydrolysis of Product - Anhydrous Conditions: Ensure all reactants and equipment are dry, as the presence of water can lead to the hydrolysis of acetic anhydride and potentially the product.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step process for the synthesis of this compound.

Step 1: Esterification of Citric Acid to Tributyl Citrate (TBC)

  • Apparatus Setup: Assemble a reaction flask equipped with a mechanical stirrer, thermometer, a Dean-Stark trap or a similar water separator, and a reflux condenser.

  • Reactant Charging: To the reaction flask, add citric acid (1 mole), n-butanol (4 moles, excess), and an acid catalyst (e.g., benzenesulfonic acid, 0.7-3% by weight of citric acid).[6]

  • Reaction: Heat the mixture to 130-160°C with continuous stirring.[7] The water produced during the reaction will be removed azeotropically with n-butanol and collected in the water separator.

  • Monitoring: Monitor the reaction progress by periodically measuring the acid value of the reaction mixture. An acid value of around 3 mgKOH/g indicates the completion of the esterification.[7]

  • Workup: Once the reaction is complete, cool the mixture. Distill off the excess n-butanol under reduced pressure to obtain crude tributyl citrate.[6]

Step 2: Acetylation of Tributyl Citrate to Acetyl Tributyl Citrate (ATBC)

  • Reactant Addition: To the crude tributyl citrate from the previous step, add acetic anhydride (1.1-1.2 moles).[6]

  • Reaction: Heat the mixture to 70-90°C and maintain this temperature for 60-90 minutes with stirring.[6]

  • Purification:

    • After the reaction, distill off the unreacted acetic anhydride and the acetic acid byproduct under reduced pressure.[6]

    • Neutralize the crude product with a 5% sodium carbonate solution.[7]

    • Wash the product with water until neutral.[7]

    • Perform dehydration and decolorization (e.g., using activated carbon) to obtain the final purified this compound.[6][8]

Data Presentation

Table 1: Summary of Catalysts for Esterification

Catalyst Reported Advantages Reference
Sulfuric Acid Common and effective catalyst for esterification.[1][2]
Benzenesulfonic Acid High catalytic activity, shortens reaction time, improves yield, low cost, and less corrosive to equipment.[6]
Composite Solid Acid High efficiency, good product quality, and potential for reuse.[7][8]

Table 2: General Reaction Conditions

Step Parameter Value Reference
Esterification Temperature120 - 160 °C[1][7]
Reactant RatioExcess n-butanol[6]
Key ProcessContinuous water removal[1]
Acetylation Temperature70 - 100 °C[1][6]
Reactant Ratio1.1 - 1.2 molar ratio of acetic anhydride to citric acid[6]
Reaction Time60 - 90 minutes[6]

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_acetylation Step 2: Acetylation cluster_purification Purification Reactants Citric Acid + n-Butanol Catalyst_E Acid Catalyst (e.g., H2SO4, Benzenesulfonic Acid) Reaction_E Esterification (120-160°C) Reactants->Reaction_E Catalyst_E->Reaction_E Water_Removal Azeotropic Water Removal Reaction_E->Water_Removal Byproduct Crude_TBC Crude Tributyl Citrate (TBC) Reaction_E->Crude_TBC Reaction_A Acetylation (70-100°C) Crude_TBC->Reaction_A Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_A Crude_ATBC Crude ATBC Reaction_A->Crude_ATBC Distillation Distillation of Acetic Acid/ Anhydride Crude_ATBC->Distillation Neutralization Neutralization Distillation->Neutralization Washing Water Washing Neutralization->Washing Dehydration_Decolorization Dehydration & Decolorization Washing->Dehydration_Decolorization Final_Product Pure 1,3-Dibutyl Acetylcitrate Dehydration_Decolorization->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_esterification Esterification Issues cluster_acetylation Acetylation Issues Start Low Yield of This compound Check_Step Identify the problematic step: Esterification or Acetylation? Start->Check_Step Incomplete_Reaction_E Incomplete Reaction? Check_Step->Incomplete_Reaction_E Esterification Incomplete_Reaction_A Incomplete Reaction? Check_Step->Incomplete_Reaction_A Acetylation Water_Removal_Issue Inefficient Water Removal? Incomplete_Reaction_E->Water_Removal_Issue No Action_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction_E->Action_Time_Temp Yes Catalyst_Issue Catalyst Inactive? Water_Removal_Issue->Catalyst_Issue No Action_Water_Removal Improve Azeotropic Distillation Water_Removal_Issue->Action_Water_Removal Yes Action_Catalyst Change/Increase Catalyst Catalyst_Issue->Action_Catalyst Yes Purity_Issue Impure TBC or Side Reactions? Incomplete_Reaction_A->Purity_Issue No Action_Reactant_Ratio Adjust Acetic Anhydride Ratio Incomplete_Reaction_A->Action_Reactant_Ratio Yes Action_Purification Purify TBC before use/ Optimize workup Purity_Issue->Action_Purification Yes

Caption: Troubleshooting decision tree for low yield in synthesis.

References

preventing degradation of 1,3-Dibutyl acetylcitrate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-Dibutyl Acetylcitrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. The information provided is based on established knowledge of citrate esters, particularly the closely related compound acetyl tributyl citrate (ATBC), and should be adapted as necessary for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary causes of this compound degradation are hydrolysis, thermal stress, and exposure to incompatible materials. Hydrolysis, the most common pathway, involves the cleavage of the ester bonds, particularly the acetyl group, in the presence of moisture. High temperatures can accelerate this process and also lead to thermal decomposition. Contact with strong acids, bases, or oxidizing agents can also catalyze degradation.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The storage container should be tightly sealed to prevent moisture ingress, as the compound is susceptible to hydrolysis. It is also advisable to store it separately from strong oxidizing agents, acids, and bases.

Q3: What are the expected degradation products of this compound?

A3: Based on studies of analogous compounds like acetyl tributyl citrate, the primary degradation product from hydrolysis is acetic acid and 1,3-dibutyl citrate. Further hydrolysis could lead to citric acid and butanol. Under certain conditions, a dehydration product, dibutyl aconitate, may also be formed. Thermal degradation may produce carbon oxides and other volatile organic compounds.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: Stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for detecting and quantifying the degradation of this compound. An appropriate HPLC method would be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of its purity over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, viscosity). Degradation of the compound.Discontinue use of the batch and obtain a fresh supply. Review storage conditions to ensure they meet recommendations.
Unexpected peaks in analytical chromatogram (HPLC, GC). Presence of degradation products.Perform peak identification using a mass spectrometer (MS). Conduct a forced degradation study to confirm the identity of degradation peaks.
Inconsistent experimental results. Degradation of this compound affecting its properties.Test the purity of the stored this compound using a validated stability-indicating method. If degraded, use a fresh batch for subsequent experiments.
Precipitation or phase separation in formulation. Hydrolysis leading to less soluble degradation products (e.g., citric acid).Check the water content of your formulation and raw materials. Consider using a co-solvent system or adjusting the pH if applicable.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. This is a generalized protocol that should be optimized for your specific laboratory conditions.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV or MS detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 8 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • At specified time points, dissolve a known amount of the stressed sample in the initial solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw an aliquot for HPLC analysis.

  • Control Sample: A sample of the stock solution stored under recommended conditions (e.g., 2-8°C, protected from light) should be analyzed at each time point for comparison.

  • Analysis: Analyze all samples by a suitable HPLC method to separate the parent compound from any degradation products.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool (e.g., 2-8°C for long-term)To minimize thermal degradation and slow down hydrolysis rates.
Humidity Dry environmentTo prevent hydrolytic degradation.
Light Protected from lightTo prevent potential photolytic degradation.
Container Tightly sealed, inert materialTo prevent moisture ingress and reaction with container material.
Incompatible Materials Store away from strong acids, bases, and oxidizing agentsTo prevent catalytic degradation.

Visualizations

degradation_pathway A This compound B 1,3-Dibutyl Citrate A->B Hydrolysis C Acetic Acid A->C Hydrolysis D Dibutyl Aconitate B->D Dehydration E Water B->E Dehydration experimental_workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC MS Mass Spectrometry (for identification) HPLC->MS Peak Identification Data Compare Degradant Profiles and Quantify Purity HPLC->Data Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Control Sample (Ideal Storage) Start->Control Control->HPLC

minimizing interference in 1,3-Dibutyl acetylcitrate mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 1,3-Dibutyl Acetylcitrate (DBAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the accurate mass of this compound and what are the common adducts I should look for in ESI-MS?

A1: The monoisotopic mass of this compound (C₂₀H₃₄O₈) is 402.2254 Da.[1] In positive mode electrospray ionization (ESI), you can expect to see several common adducts. The most common is the protonated molecule [M+H]⁺. Other frequently observed adducts include sodium [M+Na]⁺ and potassium [M+K]⁺. It is crucial to correctly identify the molecular ion peak to avoid misinterpretation of your data.

Q2: I am observing a high background signal in my blank injections. What could be the cause and how can I reduce it?

A2: High background signal in blank injections is often due to contamination from various sources in the laboratory. Common culprits include:

  • Plasticizers: Phthalates and other plasticizers can leach from plastic containers, pipette tips, and solvent lines.

  • Solvents: Impurities in solvents can contribute to background noise. Always use high-purity, LC-MS grade solvents.

  • Glassware: Inadequately cleaned glassware can be a source of contamination. Ensure thorough cleaning procedures are in place.

  • Laboratory Environment: The air in the laboratory can contain volatile organic compounds that may interfere with your analysis.

To reduce background noise, it is recommended to use glass or polypropylene containers for your solvents and samples, pre-wash all materials that come into contact with your samples, and use high-quality solvents and reagents.

Q3: My signal for this compound is weak or inconsistent. What are the possible reasons and troubleshooting steps?

A3: Weak or inconsistent signal can be caused by several factors:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte. This is a common issue when analyzing complex samples like plasma or urine. Improving sample cleanup or optimizing chromatographic separation can help mitigate ion suppression.

  • Poor Fragmentation: If you are using MS/MS, suboptimal collision energy can lead to poor fragmentation and thus a weak signal for your product ions. It is important to optimize the collision energy for your specific instrument and analyte.

  • Instrument Contamination: A dirty ion source or mass analyzer can lead to poor sensitivity. Regular cleaning and maintenance of your mass spectrometer are essential.

  • Sample Degradation: this compound can be susceptible to degradation. Ensure proper sample storage and handling to maintain its integrity.

Troubleshooting Guides

Issue 1: Suspected Interference from Co-eluting Compounds

If you suspect that another compound is co-eluting with your analyte and causing interference, follow this troubleshooting workflow:

Interference_Troubleshooting start Suspected Co-eluting Interference check_fragments Analyze Full Scan and MS/MS Spectra for Unexpected Ions start->check_fragments compare_rt Compare Retention Time with Known Interferents (e.g., Phthalates) check_fragments->compare_rt modify_hplc Modify HPLC Gradient to Improve Separation compare_rt->modify_hplc spe_cleanup Implement or Optimize Solid Phase Extraction (SPE) Sample Cleanup compare_rt->spe_cleanup If separation is not achievable confirm_separation Confirm Separation of Analyte and Interferent modify_hplc->confirm_separation spe_cleanup->confirm_separation reanalyze Re-analyze Sample confirm_separation->reanalyze end Interference Minimized reanalyze->end

Caption: Troubleshooting workflow for co-eluting interferences.

Issue 2: Poor Signal-to-Noise Ratio

A poor signal-to-noise (S/N) ratio can make it difficult to accurately quantify your analyte. This guide provides steps to improve your S/N.

SN_Troubleshooting start Poor Signal-to-Noise Ratio check_source Check and Clean Ion Source start->check_source optimize_ms Optimize MS Parameters (e.g., Collision Energy, Gas Flows) check_source->optimize_ms check_sample_prep Review Sample Preparation for Analyte Loss optimize_ms->check_sample_prep increase_concentration Consider Sample Concentration (if possible) check_sample_prep->increase_concentration end Improved S/N increase_concentration->end

Caption: Steps to improve signal-to-noise ratio.

Quantitative Data Summary

The following tables provide a summary of important m/z values for this compound and common interfering plasticizers.

Table 1: Mass-to-Charge Ratios (m/z) for this compound

Ion TypeFormulaCalculated m/z
[M+H]⁺C₂₀H₃₅O₈⁺403.2326
[M+Na]⁺C₂₀H₃₄O₈Na⁺425.2146
[M+K]⁺C₂₀H₃₄O₈K⁺441.1885
Fragment Ions (from [M+H]⁺)
Loss of butene (-C₄H₈)C₁₆H₂₇O₈⁺347.1699
Loss of butoxycarbonyl group (-C₅H₉O₂)C₁₅H₂₄O₆⁺300.1567
Loss of acetyl group and butene (-C₂H₃O, -C₄H₈)C₁₄H₂₄O₇⁺304.1517
Phthalic anhydride-like fragmentC₈H₅O₃⁺149.0233

Note: Fragment ions can vary depending on the instrument and collision energy.

Table 2: Common Phthalate Plasticizer Interferences

CompoundFormula[M+H]⁺ m/zCommon Fragment Ion (m/z)
Di-n-butyl phthalate (DBP)C₁₆H₂₂O₄279.1591149.0233
Di(2-ethylhexyl) phthalate (DEHP)C₂₄H₃₈O₄391.2843149.0233
Benzyl butyl phthalate (BBP)C₁₉H₂₀O₄313.1434149.0233
Diisononyl phthalate (DINP)C₂₆H₄₂O₄419.3156149.0233
Diisodecyl phthalate (DIDP)C₂₈H₄₆O₄447.3472149.0233

The common fragment ion at m/z 149.0233 for many phthalates can be a significant source of interference if chromatographic separation is not adequate.[2][3][4]

Experimental Protocols

Proposed Solid Phase Extraction (SPE) Protocol for Biological Fluids

This protocol is a general guideline for extracting this compound from biological matrices like plasma or urine. Optimization may be required for your specific application.

Materials:

  • SPE Cartridge: Reversed-phase C18 or polymeric sorbent (e.g., Oasis HLB).

  • Conditioning Solvent: Methanol (LC-MS grade).

  • Equilibration Solvent: Water (LC-MS grade).

  • Wash Solvent: 5% Methanol in water.

  • Elution Solvent: Acetonitrile or Methanol (LC-MS grade).

Procedure:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Dilute the biological fluid sample (e.g., 1:1 with water) and load it onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the this compound with 2 x 1 mL of acetonitrile or methanol into a clean collection tube.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.

SPE_Protocol start SPE Protocol Start condition 1. Condition Cartridge (Methanol) start->condition equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (5% Methanol/Water) load->wash elute 5. Elute Analyte (Acetonitrile/Methanol) wash->elute dry_reconstitute 6. Dry Down and Reconstitute elute->dry_reconstitute end Ready for LC-MS Analysis dry_reconstitute->end

Caption: Solid Phase Extraction (SPE) workflow.

Signaling Pathways and Fragmentation

Proposed ESI-MS/MS Fragmentation Pathway of this compound

The fragmentation of protonated this compound in MS/MS is characterized by the neutral loss of butene and subsequent losses of other functional groups.

Fragmentation_Pathway M_H [M+H]⁺ m/z 403.23 loss_butene Loss of Butene (-C₄H₈) M_H->loss_butene -56 Da fragment_347 m/z 347.17 loss_butene->fragment_347 loss_acetyl Loss of Acetyl Group (-C₂H₂O) fragment_347->loss_acetyl -42 Da loss_butoxy Loss of Butoxy Radical (-C₄H₉O) fragment_347->loss_butoxy -74 Da fragment_305 m/z 305.16 loss_acetyl->fragment_305 fragment_273 m/z 273.10 loss_butoxy->fragment_273 loss_co Loss of CO fragment_273->loss_co -28 Da fragment_217 m/z 217.09 loss_co->fragment_217

Caption: Proposed fragmentation of this compound.

By understanding these common issues, following the troubleshooting guides, and utilizing the provided data and protocols, researchers can significantly improve the accuracy and reliability of their this compound mass spectrometry analyses.

References

Technical Support Center: Refining 1,3-Dibutyl Acetylcitrate Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 1,3-Dibutyl acetylcitrate (DBAC), also known as Acetyl Tributyl Citrate (ATBC), from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: The most prevalent methods for extracting DBAC are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] The choice between these techniques often depends on the sample matrix, the desired level of cleanliness, and the analytical method that will be used for detection. SPE is often favored for its ability to provide cleaner extracts and for its potential for automation, which can improve reproducibility.[2][3] LLE is a simpler, cost-effective technique suitable for various applications.[4][5]

Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for analyzing DBAC.[6][7] GC-MS is well-suited for volatile and semi-volatile compounds like DBAC, while LC-MS/MS is highly sensitive and specific, particularly for biological samples.[6][7]

Q3: What are the known metabolites of this compound that I should be aware of during analysis?

A3: The primary metabolites of DBAC are formed through hydrolysis and include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, and dibutyl citrate.[7][8] It is important to consider these metabolites, as their presence can provide a more complete picture of DBAC's fate in biological systems.

Q4: Can this compound degrade during sample preparation or analysis?

A4: Yes, DBAC can be susceptible to hydrolysis, particularly in aqueous food simulants, which can lead to the formation of tributyl aconitate.[1] It is crucial to control the pH and temperature during sample preparation to minimize degradation.

Troubleshooting Guides

Low Analyte Recovery

Problem: You are experiencing low recovery of this compound after extraction.

Potential Cause Troubleshooting Step
Incomplete Extraction (LLE) Optimize the solvent-to-sample ratio; a ratio of 7:1 (organic solvent to aqueous sample) is a good starting point.[5][9] Ensure vigorous mixing to maximize partitioning of the analyte into the organic phase.[4] Consider using a "salting-out" effect by adding a high concentration of a salt like sodium sulfate to the aqueous phase to decrease the solubility of DBAC and drive it into the organic layer.[9]
Inefficient Elution (SPE) Ensure the elution solvent is strong enough to disrupt the interaction between DBAC and the sorbent. Use a small volume of a strong solvent in multiple steps for elution.[2] The choice of elution solvent will depend on the specific SPE sorbent used.
Analyte Degradation As DBAC can hydrolyze, minimize exposure to harsh pH conditions and high temperatures during sample processing.[1]
Improper SPE Sorbent Selection The choice of SPE sorbent is critical. For a relatively non-polar compound like DBAC, a reversed-phase sorbent (e.g., C18) is often a good choice.[1]
High Matrix Effects in MS-based Analysis

Problem: You are observing significant signal suppression or enhancement for this compound in your LC-MS/MS or GC-MS analysis.

Potential Cause Troubleshooting Step
Co-elution of Matrix Components Optimize the chromatographic method to improve the separation of DBAC from interfering matrix components. This can involve adjusting the gradient, flow rate, or changing the column.[10]
Insufficient Sample Cleanup Improve the sample cleanup process. For LLE, consider a back-extraction step.[5][9] For SPE, ensure all steps (conditioning, loading, washing, and eluting) are optimized.[2]
Ionization Source Contamination Matrix components can accumulate in the ion source, leading to inconsistent ionization.[10] Regular cleaning of the mass spectrometer's ion source is recommended.
Use of Matrix-Matched Calibrants To compensate for matrix effects, prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a general framework for the LLE of DBAC. Optimization will be required based on the specific matrix.

  • Sample Preparation: Homogenize the sample if it is a solid. For liquid samples, ensure they are at the appropriate pH to keep DBAC in its neutral form.

  • Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, hexane) to the sample. A 7:1 solvent-to-sample ratio is a good starting point.[5][9]

  • Extraction: Vigorously mix the sample and solvent for at least 1-2 minutes to ensure thorough partitioning of the analyte. A vortex mixer or mechanical shaker is recommended.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation between the aqueous and organic layers.[4]

  • Collection: Carefully collect the organic layer containing the extracted DBAC.

  • Drying and Reconstitution: Dry the organic extract using a stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol outlines a general SPE procedure for cleaning up complex samples containing DBAC.

  • Sorbent Selection: Choose a suitable SPE cartridge. A reversed-phase sorbent like C18 is a common choice for compounds of intermediate polarity like DBAC.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it, followed by an equilibration solvent (e.g., water). This activates the sorbent.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds that are not strongly retained.

  • Elution: Elute the DBAC from the cartridge using a small volume of a strong organic solvent.

  • Post-Elution: The eluate can be concentrated under a stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument.

Quantitative Data Summary

Parameter Value Matrix Analytical Method Reference
Extraction Recovery 85.5 ± 9.0%Rat PlasmaLC-MS/MS[7]
Extraction Recovery 93.8 ± 12.0%Rat PlasmaLC-MS/MS[7]
Lower Limit of Quantification (LLOQ) 10 ng/mLRat PlasmaLC-MS/MS[7]
Intra-day Precision (RSD) < 11.4%Rat PlasmaLC-MS/MS[7]
Inter-day Precision (RSD) < 11.4%Rat PlasmaLC-MS/MS[7]
Intra-day Accuracy 90.7–117.6%Rat PlasmaLC-MS/MS[7]
Inter-day Accuracy 100.2–103.4%Rat PlasmaLC-MS/MS[7]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Complex Matrix Sample Homogenize Homogenize/Adjust pH Sample->Homogenize AddSolvent Add Immiscible Organic Solvent Homogenize->AddSolvent Mix Vortex/Shake AddSolvent->Mix Centrifuge Centrifuge for Phase Separation Mix->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Drydown Evaporate Solvent CollectOrganic->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_setup SPE Cartridge Setup cluster_extraction Extraction Process cluster_analysis Final Analysis Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute CollectEluate Collect Eluate Elute->CollectEluate Concentrate Concentrate & Reconstitute CollectEluate->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis

Caption: Standard Solid-Phase Extraction workflow for this compound.

Troubleshooting_Logic cluster_recovery Low Recovery Solutions cluster_matrix Matrix Effect Solutions Start Problem Encountered LowRecovery Low Analyte Recovery? Start->LowRecovery MatrixEffects High Matrix Effects? LowRecovery->MatrixEffects No OptimizeLLE Optimize LLE Parameters (Solvent ratio, Mixing) LowRecovery->OptimizeLLE Yes OptimizeChroma Optimize Chromatography MatrixEffects->OptimizeChroma Yes End Problem Resolved MatrixEffects->End No OptimizeSPE Optimize SPE Elution OptimizeLLE->OptimizeSPE CheckDegradation Assess Analyte Stability OptimizeSPE->CheckDegradation CheckDegradation->End ImproveCleanup Enhance Sample Cleanup OptimizeChroma->ImproveCleanup UseMatchedCal Use Matrix-Matched Calibrants ImproveCleanup->UseMatchedCal UseMatchedCal->End

Caption: Troubleshooting decision tree for common extraction issues.

References

stability testing of 1,3-Dibutyl acetylcitrate under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibutyl acetylcitrate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability under different pH conditions important?

A1: this compound, also known as acetyl tributyl citrate (ATBC), is a commonly used plasticizer in pharmaceutical coatings, medical devices, and food packaging. Its stability is crucial as degradation can impact the quality, safety, and efficacy of the final product. Understanding its stability profile under various pH conditions is essential for formulation development, determining appropriate storage conditions, and ensuring regulatory compliance.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis of its ester linkages. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of acetylcitric acid, butanol, and potentially other byproducts such as tributyl aconitate.[1] The rate of hydrolysis is significantly dependent on the pH of the solution.

Q3: What are the expected degradation products of this compound under hydrolytic stress?

A3: Under hydrolytic conditions, the ester bonds of this compound can be cleaved. The expected primary degradation products are:

  • Acetylcitric Acid

  • Butanol

  • Tributyl Aconitate (formed via dehydration of a citric acid intermediate)[1]

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products.[2][3] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be accurately measured in the presence of its degradants.[2][4]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected degradation results in pH stability studies.
  • Question: Why am I observing variable degradation rates for this compound at the same pH?

  • Possible Causes & Solutions:

    • Inaccurate pH of buffer solutions: The actual pH of your buffer may differ from the theoretical value. Always verify the pH of your solutions with a calibrated pH meter before use.

    • Buffer capacity: If the degradation of this compound releases acidic or basic moieties, the buffer capacity may be insufficient to maintain a constant pH throughout the experiment. Use a buffer with a pKa close to the target pH and ensure its concentration is adequate.

    • Temperature fluctuations: Hydrolysis reactions are temperature-sensitive. Ensure that your stability chambers or water baths maintain a consistent temperature as specified in your protocol.

    • Contamination: Contaminants in your solvents, reagents, or on your glassware could catalyze degradation. Use high-purity solvents and meticulously clean all equipment.

Issue 2: Poor peak shape or resolution in the HPLC analysis of stability samples.
  • Question: My HPLC chromatograms show tailing peaks or co-elution of the parent drug and its degradation products. How can I improve this?

  • Possible Causes & Solutions:

    • Inappropriate mobile phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with adjusting the mobile phase pH to improve separation.

    • Column degradation: The stationary phase of the HPLC column can degrade, especially when exposed to extreme pH values for extended periods. Use a column with a suitable pH range and consider using a guard column to protect the analytical column.

    • Sample overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample and reinjecting.

    • Method not optimized: Your HPLC method may not be adequately optimized for separating this compound from its specific degradation products. Re-evaluate and optimize parameters such as mobile phase composition, gradient, flow rate, and column temperature.

Issue 3: Mass balance issues in forced degradation studies.
  • Question: The total amount of this compound and its detected degradation products is less than 100% of the initial amount. What could be the reason?

  • Possible Causes & Solutions:

    • Formation of non-chromophoric degradation products: Some degradation products may not have a chromophore that absorbs UV light at the detection wavelength, making them invisible to the detector.[5] Consider using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect all compounds.

    • Formation of volatile degradation products: Volatile degradation products, such as butanol, may be lost during sample preparation or analysis.

    • Adsorption of compounds: The parent compound or degradation products may adsorb to the surface of sample vials or HPLC column tubing. Using silanized glass vials can sometimes mitigate this issue.

    • Incomplete elution from the HPLC column: Highly retained compounds may not elute from the column during the analytical run. A thorough column wash after each injection is crucial.

Data Presentation

Table 1: Representative Stability of this compound in Aqueous Solutions at Different pH Values (40°C)

Time (days)% Remaining at pH 3.0% Remaining at pH 5.0% Remaining at pH 7.0% Remaining at pH 9.0
0100.0100.0100.0100.0
798.599.899.595.2
1496.899.598.990.1
3092.199.197.582.3
6085.398.295.168.5
9078.997.592.855.7

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Different pH Conditions

1. Objective: To evaluate the stability of this compound in solution under acidic, neutral, and basic conditions.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer solutions (pH 3.0, 5.0, 7.0, 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter

  • Stability chamber or water bath set to 40°C ± 2°C

  • Validated stability-indicating HPLC method

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Preparation of Stress Samples:

    • Acidic Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.1 M HCl. If no significant degradation is observed after a set time, a higher concentration of acid (e.g., 1 M HCl) or elevated temperature can be used.

    • Neutral Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and make up the volume with purified water (pH ~7.0).

    • Basic Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.1 M NaOH. If degradation is too rapid, a lower concentration of base or lower temperature should be used.

    • Buffered Solutions: Prepare separate samples in buffer solutions at pH 3.0, 5.0, 7.0, and 9.0 by adding an aliquot of the stock solution to a volumetric flask and filling to the mark with the respective buffer.

  • Incubation: Place the prepared samples in a stability chamber or water bath maintained at 40°C.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for initial studies, and longer for buffered solutions as shown in Table 1).

  • Sample Analysis:

    • Immediately after withdrawal, neutralize the acidic and basic samples to prevent further degradation.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Identify and quantify any significant degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (this compound in ACN) acid Acidic Stress (0.1M HCl) stock->acid neutral Neutral Stress (Water) stock->neutral base Basic Stress (0.1M NaOH) stock->base buffer Buffered Solutions (pH 3, 5, 7, 9) stock->buffer incubate Incubate at 40°C acid->incubate neutral->incubate base->incubate buffer->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw neutralize Neutralize/Dilute withdraw->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data Troubleshooting_HPLC start Poor HPLC Results (e.g., bad peak shape, co-elution) q1 Is the mobile phase pH appropriate for the analytes? start->q1 a1_yes Check Column Health q1->a1_yes Yes a1_no Adjust Mobile Phase pH q1->a1_no No q2 Is the column within its recommended pH range and lifetime? a1_yes->q2 a2_yes Check for Sample Overload q2->a2_yes Yes a2_no Replace Column q2->a2_no No q3 Is the peak shape improved after sample dilution? a2_yes->q3 a3_yes Optimize Sample Concentration q3->a3_yes Yes a3_no Re-optimize HPLC Method (gradient, flow rate, etc.) q3->a3_no No

References

Technical Support Center: Scaling Up 1,3-Dibutyl Acetylcitrate Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the production of 1,3-Dibutyl Acetylcitrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and scale-up of this compound. While specific literature on the scaled-up production of the 1,3-dibutyl isomer is limited, the following information is based on the well-established principles of citric acid esterification and acetylation, primarily drawing parallels from the synthesis of the closely related compound, Tributyl Acetylcitrate (ATBC).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process:

  • Selective Esterification: Citric acid is reacted with n-butanol to selectively form 1,3-Dibutyl Citrate. This step is critical for controlling the desired isomer.

  • Acetylation: The hydroxyl group of 1,3-Dibutyl Citrate is then acetylated using an acetylating agent like acetic anhydride to yield the final product.

Q2: What are the main challenges in scaling up the production of this compound?

A2: The primary challenges include:

  • Controlling Selectivity: Achieving a high yield of the 1,3-dibutyl isomer over other possible esters (monobutyl, tributyl, and other dibutyl isomers) is a significant challenge. This is highly dependent on reaction conditions.

  • Reaction Equilibrium: The esterification reaction is reversible, which can limit the product yield.[1] Efficient removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side.[1]

  • Catalyst Selection and Removal: The choice of catalyst affects reaction rate, selectivity, and can lead to downstream purification challenges and equipment corrosion.[2]

  • Product Purification: Separating the desired product from unreacted starting materials, byproducts, and the catalyst can be complex and energy-intensive.

  • "Three Wastes" Management: The process can generate significant amounts of wastewater, organic waste, and solid waste, which require proper handling and disposal.

Q3: How can I improve the yield of the esterification reaction?

A3: To improve the yield, consider the following:

  • Water Removal: Employ techniques like azeotropic distillation (using a Dean-Stark apparatus with a suitable solvent like toluene), pervaporation, or the use of desiccants to continuously remove water from the reaction mixture.[1]

  • Excess Reactant: Using a molar excess of n-butanol can help shift the equilibrium towards the formation of the ester. However, this will necessitate a more rigorous purification step to remove the unreacted alcohol.

  • Catalyst Choice: Utilize efficient catalysts such as sulfuric acid, p-toluenesulfonic acid (PTSA), or solid acid catalysts like ion-exchange resins or zeolites.[1][2] Solid catalysts can simplify the purification process.

Q4: What are the common byproducts in this synthesis?

A4: Common byproducts include:

  • Other Esters: Mono-butyl citrate, tri-butyl citrate, and other di-butyl citrate isomers.

  • Unreacted Starting Materials: Citric acid and n-butanol.

  • Dehydration Products: High temperatures can lead to the dehydration of citric acid, forming aconitic acid.

  • Acetylation Byproducts: Acetic acid is a major byproduct of the acetylation step.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Esterification Yield - Incomplete reaction due to equilibrium. - Insufficient catalyst activity. - Reaction temperature is too low.- Implement continuous water removal (e.g., Dean-Stark trap). - Increase catalyst loading or switch to a more active catalyst. - Optimize reaction temperature; typically esterification is carried out at elevated temperatures (120-150°C).[3]
Poor Selectivity for 1,3-Dibutyl Isomer - Incorrect stoichiometry of reactants. - Non-selective catalyst. - Reaction conditions favoring tri-ester formation.- Carefully control the molar ratio of citric acid to n-butanol. A 1:2 ratio is a theoretical starting point, but optimization is required. - Investigate catalysts known for regioselectivity in esterification. - Lower the reaction temperature or shorten the reaction time to favor partial esterification.
Product is Dark/Discolored - High reaction temperatures causing degradation. - Catalyst-induced side reactions.- Reduce the reaction temperature. - Consider using a milder catalyst. - Decolorize the crude product using activated carbon during the purification step.
Difficult Product Purification - Presence of multiple closely-boiling byproducts. - Emulsion formation during aqueous workup.- Utilize fractional distillation under reduced pressure for efficient separation. - In the workup, use brine washes to break emulsions. - Employ chromatographic techniques for high-purity requirements, although this is less scalable.
Incomplete Acetylation - Insufficient acetylating agent. - Low reaction temperature. - Catalyst deactivation.- Use a slight molar excess of acetic anhydride. - Ensure the reaction temperature is in the optimal range (typically 80-100°C).[3] - If using a catalyst for acetylation, ensure it is active and not poisoned.

Quantitative Data

Table 1: Typical Reaction Conditions for Tributyl Citrate Synthesis (as a proxy)

ParameterLaboratory ScalePilot/Industrial ScaleReference
Catalyst Sulfuric Acid, p-TSASolid Acid Catalysts (e.g., Ion Exchange Resins)[1][2]
Catalyst Loading 0.5 - 2% (w/w of reactants)Varies based on catalyst type and activity[4]
Molar Ratio (Citric Acid:Butanol) 1:3.5 - 1:4.51:3.5 - 1:4.5[5]
Temperature 120 - 150 °C130 - 160 °C[3]
Reaction Time 4 - 8 hours3 - 6 hours
Yield >95%>98%[6]

Note: For 1,3-Dibutyl Citrate, the molar ratio of citric acid to butanol should be adjusted towards 1:2, and reaction conditions optimized to favor di-esterification.

Experimental Protocols

Protocol 1: Selective Esterification of Citric Acid to 1,3-Dibutyl Citrate (Inferred)

  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, a thermometer, a heating mantle, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the reactor with citric acid (1 mole), n-butanol (2.2 moles, slight excess), a suitable catalyst (e.g., p-TSA, 1-2% by weight of citric acid), and an azeotropic solvent (e.g., toluene, to facilitate water removal).

  • Reaction: Heat the mixture to reflux (typically 110-140°C). Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples and analyzing for the disappearance of citric acid (e.g., by titration or HPLC).

  • Workup: Once the theoretical amount of water for di-esterification is collected or the reaction reaches a plateau, cool the mixture. Neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and then remove the solvent and excess butanol under reduced pressure. The crude 1,3-Dibutyl Citrate can be further purified by vacuum distillation.

Protocol 2: Acetylation of 1,3-Dibutyl Citrate

  • Reactor Setup: Use a clean, dry glass reactor equipped with a stirrer, thermometer, and a dropping funnel.

  • Charging Reactants: Charge the reactor with the purified 1,3-Dibutyl Citrate (1 mole).

  • Reaction: Slowly add acetic anhydride (1.1 moles, slight excess) to the reactor while maintaining the temperature between 80-100°C.[3] The reaction is typically exothermic.

  • Monitoring: Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Workup: After the reaction is complete, cool the mixture. The excess acetic anhydride and the acetic acid byproduct can be removed by distillation, often under reduced pressure. The crude product is then washed with a dilute sodium bicarbonate solution to remove residual acid, followed by water and brine washes.

  • Purification: Dry the organic product and purify by vacuum distillation to obtain high-purity this compound.

Visualizations

experimental_workflow Production Workflow for this compound start Start: Citric Acid & n-Butanol esterification Selective Esterification (110-140°C, Catalyst) start->esterification water_removal Continuous Water Removal (Dean-Stark) esterification->water_removal monitoring1 Reaction Monitoring (HPLC/Titration) esterification->monitoring1 water_removal->esterification monitoring1->esterification Incomplete workup1 Neutralization & Washing monitoring1->workup1 Reaction Complete purification1 Vacuum Distillation of 1,3-Dibutyl Citrate workup1->purification1 acetylation Acetylation with Acetic Anhydride (80-100°C) purification1->acetylation monitoring2 Reaction Monitoring (TLC/GC) acetylation->monitoring2 monitoring2->acetylation Incomplete workup2 Washing & Neutralization monitoring2->workup2 Reaction Complete purification2 Final Vacuum Distillation workup2->purification2 end_product End Product: This compound purification2->end_product

Caption: Production Workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Final Product Yield check_esterification Check Esterification Step Yield low_yield->check_esterification ester_yield_low Esterification Yield Low check_esterification->ester_yield_low Low ester_yield_ok Esterification Yield OK check_esterification->ester_yield_ok OK water_issue Inefficient Water Removal? ester_yield_low->water_issue catalyst_issue Catalyst Inactive? ester_yield_low->catalyst_issue temp_issue Temperature Too Low? ester_yield_low->temp_issue check_acetylation Check Acetylation Step Yield ester_yield_ok->check_acetylation acetylation_yield_low Acetylation Yield Low check_acetylation->acetylation_yield_low Low purification_loss High Loss During Purification check_acetylation->purification_loss OK, check purification reagent_issue Insufficient Acetic Anhydride? acetylation_yield_low->reagent_issue acetylation_temp_issue Temperature Too Low? acetylation_yield_low->acetylation_temp_issue distillation_issue Improper Vacuum/Temp? purification_loss->distillation_issue workup_issue Losses During Washing? purification_loss->workup_issue

Caption: Troubleshooting Logic for Low Yield.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,3-Dibutyl Acetylcitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,3-Dibutyl acetylcitrate (DBAC), a common plasticizer in pharmaceutical formulations. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the validation parameters for Gas Chromatography (GC) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for conducting validation studies, which typically include evaluation of specificity, linearity, accuracy, precision, and robustness.[2][3][4]

Comparative Analysis of Analytical Methods

The choice between GC and LC-MS/MS for the analysis of DBAC depends on the sample matrix, required sensitivity, and the specific goals of the analysis. GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like plasticizers.[5] LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for analyzing trace levels of DBAC in complex biological matrices.[6]

Table 1: Comparison of Validation Parameters for GC and LC-MS/MS Methods

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Method demonstrated to be specific for DBAC in the presence of other plasticizers like Dibutyl Sebacate (DBS) and Tributyl Phosphate (TBP).[5]High specificity achieved through Multiple Reaction Monitoring (MRM), minimizing interference from biological matrix components.[6]
Linearity (r²) 0.998[5]≥ 0.991[7]
Range 0.8 - 2.0 mg/mL[5]10 - 800 ng/mL[6]
Accuracy (% Recovery) Data not explicitly provided in the cited study, but the method was established to be accurate.[5]Intra-day: 90.7–117.6%; Inter-day: 100.2–103.4%[6]
Precision (%RSD) Data not explicitly provided in the cited study, but the method was established to be precise.[5]Intra-day: ≤ 11.4%; Inter-day: ≤ 11.4%[6]
Limit of Quantitation (LOQ) Not explicitly provided in the cited study.10 ng/mL[8]

Experimental Protocols

Gas Chromatography (GC) Method for DBAC in Pharmaceutical Formulations

This protocol is adapted from a validated method for the determination of common plasticizers in delayed-release tablets.[5]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Column: DB-1, 30 m x 0.32 mm, 3.0 µm film thickness[5]

Chromatographic Conditions:

  • Injector Temperature: 280°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 200°C held for 5 minutes, then ramped at 10°C/min to 280°C and held for 7 minutes.[9]

  • Carrier Gas: Helium

  • Injection Volume: 1.0 µL[9]

Standard Solution Preparation:

  • Accurately weigh 40 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 40 mL of methanol and sonicate to dissolve.

  • Dilute to volume with methanol and mix well to obtain a standard solution of 0.8 mg/mL.[9]

Sample Preparation (from coated tablets):

  • Place one tablet into a 25 mL volumetric flask.

  • Add 20 mL of methanol and vortex until the coating is completely removed.

  • Dilute to volume with methanol and mix.

  • Filter the solution through a 0.45 µm PTFE filter, discarding the first 5 mL of the filtrate.[9]

Validation Procedure:

  • Specificity: Inject individual solutions of other potential plasticizers and a placebo to ensure no interfering peaks at the retention time of DBAC.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration) and inject them. Plot the peak area response against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of DBAC at three different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the same batch on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD.

  • Robustness: Intentionally vary chromatographic parameters such as oven temperature, flow rate, and injection volume to assess the method's reliability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for DBAC in Biological Samples

This protocol is based on a method developed for the pharmacokinetic study of DBAC in rat plasma.[6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source[6]

  • Column: Kinetex C18, 2.1 mm x 50 mm, 2.6 µm[6]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: To be optimized, typically a gradient of acetonitrile and water with a modifier like formic acid.

  • Flow Rate: To be optimized.

  • Ionization Mode: Positive ESI[6]

  • MRM Transition for DBAC: 403.2 m/z → 129.0 m/z[6]

  • Fragmentor Voltage: 80 V[6]

  • Collision Energy: 20 V[6]

Standard Solution Preparation:

  • Prepare a stock solution of DBAC in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions by serial dilution of the stock solution.

  • Prepare calibration standards by spiking blank plasma with the working standard solutions to achieve the desired concentration range (e.g., 10-800 ng/mL).[6]

Sample Preparation (from plasma):

  • To a 100 µL aliquot of plasma, add an internal standard (e.g., Acetyl triethyl citrate - ATEC).

  • Perform a protein precipitation step by adding a solvent like acetonitrile.

  • Vortex and centrifuge the sample.

  • Inject the supernatant into the LC-MS/MS system.

Validation Procedure:

  • Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of DBAC and the internal standard.

  • Linearity: Analyze the calibration standards and plot the peak area ratio of DBAC to the internal standard against the nominal concentration. Use a weighted least squares linear regression to determine the calibration curve.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). The accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the precision (%RSD) should not exceed 15% (20% at the LOQ).

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[6]

  • Robustness: Evaluate the effect of small variations in LC-MS/MS parameters on the results.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_evaluation Evaluation & Reporting Phase Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Analytical Method (GC, LC-MS/MS) Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Compare_Results Compare with Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report GC_Sample_Preparation Tablet Coated Tablet Add_Methanol Add Methanol (20 mL) Tablet->Add_Methanol Vortex Vortex to Remove Coating Add_Methanol->Vortex Dilute Dilute to Volume (25 mL) Vortex->Dilute Filter Filter through 0.45 µm PTFE Dilute->Filter Inject Inject into GC Filter->Inject

References

A Comparative Guide to Citrate Esters for Pharmaceutical and Research Applications: Evaluating 1,3-Dibutyl Acetylcitrate Against Common Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Citrate esters have emerged as a leading class of biocompatible and biodegradable plasticizers, offering a safer alternative to traditional phthalates in a wide range of applications, including pharmaceutical coatings, medical devices, and food packaging. This guide provides a comparative overview of 1,3-Dibutyl acetylcitrate against other commonly used citrate esters such as Tributyl Citrate (TBC), Acetyl Tributyl Citrate (ATBC), and Triethyl Citrate (TEC).

While direct comparative experimental data for this compound is not extensively available in public literature, this guide extrapolates its potential performance based on the well-understood structure-property relationships of citrate esters and presents a framework for its evaluation. The information herein is supported by data on analogous compounds and established experimental protocols.

Physicochemical Properties: A Comparative Overview

The performance of a plasticizer is intrinsically linked to its physicochemical properties. The following table summarizes key properties of common citrate esters. The values for this compound are estimated based on structure-activity relationships, highlighting the need for empirical validation.

PropertyThis compound (Estimated)Tributyl Citrate (TBC)Acetyl Tributyl Citrate (ATBC)Triethyl Citrate (TEC)
Molecular Formula C₁₈H₃₀O₈C₁₈H₃₂O₇C₂₀H₃₄O₈[1][2]C₁₂H₂₀O₇[3][4]
Molecular Weight ( g/mol ) 374.42360.44402.48[2]276.28[4]
Boiling Point (°C) ~310170[5]327[1]294[4]
Melting Point (°C) N/A-20[5]-80[1][6]-55[4]
Water Solubility LowInsoluble[5]Insoluble[1]65 g/L[4]
LogP (Octanol/Water Partition Coefficient) ~3.5~4.0~4.6~1.2

Performance as a Plasticizer in Polymer Formulations

Citrate esters function as plasticizers by embedding themselves between polymer chains, thereby increasing intermolecular spacing and reducing the glass transition temperature (Tg) of the polymer. This imparts flexibility and reduces brittleness.[7] The efficiency of a plasticizer is determined by its ability to lower the Tg and enhance the mechanical properties of the polymer.

Logical Flow of Plasticizer Action

The following diagram illustrates the fundamental mechanism of plasticizer action on a polymer matrix.

Plasticizer_Mechanism Polymer Chains (Rigid) Polymer Chains (Rigid) Addition of Plasticizer Addition of Plasticizer Polymer Chains (Rigid)->Addition of Plasticizer Increased Intermolecular Space Increased Intermolecular Space Addition of Plasticizer->Increased Intermolecular Space Reduced Intermolecular Forces Reduced Intermolecular Forces Increased Intermolecular Space->Reduced Intermolecular Forces Lower Glass Transition Temperature (Tg) Lower Glass Transition Temperature (Tg) Reduced Intermolecular Forces->Lower Glass Transition Temperature (Tg) Increased Flexibility & Reduced Brittleness Increased Flexibility & Reduced Brittleness Lower Glass Transition Temperature (Tg)->Increased Flexibility & Reduced Brittleness

Caption: Mechanism of plasticizer action on polymer chains.

Comparative Performance Metrics

The following table presents a comparison of the expected performance of this compound with other citrate esters based on established trends. Acetylation of the hydroxyl group on the citrate molecule generally improves compatibility with polymers like PVC and reduces plasticizer migration.[8]

Performance MetricThis compound (Expected)Tributyl Citrate (TBC)Acetyl Tributyl Citrate (ATBC)Triethyl Citrate (TEC)
Plasticizing Efficiency Moderate to HighModerateHighModerate
Permanence (Resistance to Leaching) GoodModerateVery GoodLow to Moderate
Low-Temperature Flexibility GoodGoodExcellentModerate
Compatibility with PVC GoodModerateExcellentGood

Experimental Protocols for Comparative Evaluation

To empirically validate the performance of this compound, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments.

Experimental Workflow for Plasticizer Evaluation

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation Polymer + Plasticizer Blending Processing Melt Compounding & Film/Specimen Preparation Formulation->Processing Thermal_Analysis Thermal Analysis (DSC, TGA) Processing->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Hardness) Processing->Mechanical_Testing Leaching_Test Leaching/Migration Test Processing->Leaching_Test Data_Analysis Data Analysis Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Leaching_Test->Data_Analysis Comparison Comparative Performance Evaluation Data_Analysis->Comparison

Caption: Workflow for evaluating plasticizer performance.

Determination of Plasticizer Efficiency via Thermal Analysis

Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) of the polymer.

Methodology (based on ASTM E1356):

  • Sample Preparation: Prepare polymer films (e.g., PVC, PLA) with varying concentrations (e.g., 10, 20, 30 wt%) of each citrate ester plasticizer using a solvent casting or melt blending method.

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh 5-10 mg of the plasticized polymer film into an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above the polymer's melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to below the expected Tg.

    • Reheat the sample at the same controlled rate. The Tg is determined from the midpoint of the transition in the second heating scan.

  • Data Analysis: Compare the Tg values of the polymer plasticized with different citrate esters. A lower Tg indicates higher plasticizing efficiency.[9]

Evaluation of Mechanical Properties

Objective: To assess the effect of the plasticizer on the mechanical performance of the polymer.

Methodology (based on ASTM D882 for thin plastic sheeting):

  • Sample Preparation: Prepare rectangular test specimens from the plasticized polymer films with standardized dimensions.

  • Instrumentation: Use a universal testing machine equipped with grips suitable for thin films.

  • Procedure:

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fails.

    • Record the load and elongation throughout the test.

  • Data Analysis: Calculate the tensile strength, elongation at break, and modulus of elasticity. A lower tensile strength and modulus, coupled with higher elongation at break, generally indicate effective plasticization.[1][10]

Assessment of Plasticizer Permanence (Leaching Test)

Objective: To determine the resistance of the plasticizer to migration out of the polymer matrix.

Methodology (based on ASTM D1239):

  • Sample Preparation: Cut circular specimens of a standard diameter from the plasticized polymer films.

  • Procedure:

    • Accurately weigh the initial mass of the specimens.

    • Place the specimens in a controlled environment (e.g., an oven at a specified temperature) for a defined period (e.g., 24 hours).

    • For solvent extraction, immerse the specimens in a relevant solvent (e.g., ethanol, hexane, or an aqueous solution) for a specified time and temperature.[11]

    • After the exposure period, remove the specimens, gently wipe them dry, and condition them at room temperature.

    • Reweigh the specimens.

  • Data Analysis: Calculate the percentage weight loss of the plasticizer. A lower weight loss indicates higher permanence and better resistance to leaching.[11]

Signaling Pathways and Biocompatibility

Citrate esters are generally considered to have a favorable safety profile.[8] Their biocompatibility is a key advantage, particularly in pharmaceutical and medical applications. The metabolism of citrate esters typically involves hydrolysis to citric acid and the corresponding alcohol, both of which are readily metabolized by the body.

Simplified Metabolic Pathway of Citrate Esters

Metabolic_Pathway Citrate Ester Citrate Ester Hydrolysis (Esterases) Hydrolysis (Esterases) Citrate Ester->Hydrolysis (Esterases) Citric Acid Citric Acid Hydrolysis (Esterases)->Citric Acid Alcohol Alcohol Hydrolysis (Esterases)->Alcohol Krebs Cycle Krebs Cycle Citric Acid->Krebs Cycle Metabolism Metabolism Alcohol->Metabolism

Caption: Simplified metabolic pathway of citrate esters.

Conclusion

Based on structure-property relationships, this compound is anticipated to be a moderately to highly efficient plasticizer with good permanence, comparable to or potentially exceeding that of TBC due to the presence of the acetyl group. Its larger alkyl chains compared to TEC would likely result in lower water solubility and reduced leaching.

References

A Comparative Guide to 1,3-Dibutyl Acetylcitrate (DBAC) and Di(2-ethylhexyl) Phthalate (DEHP) as Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,3-Dibutyl acetylcitrate (DBAC), also known as Acetyl Tributyl Citrate (ATBC), and Di(2-ethylhexyl) phthalate (DEHP) for their use as plasticizers, particularly in polyvinyl chloride (PVC) applications. This comparison focuses on performance, safety, and regulatory considerations to aid in the selection of the most appropriate plasticizer for research, development, and manufacturing purposes.

Introduction

Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials. For decades, DEHP has been a widely used plasticizer due to its low cost and effective plasticizing properties.[1] However, growing concerns over its toxicological profile, particularly its classification as an endocrine disruptor, have led to significant regulatory restrictions and a search for safer alternatives.[2][3] DBAC has emerged as a prominent, biodegradable, and non-toxic alternative to DEHP in a variety of applications, including sensitive uses such as medical devices, food packaging, and children's toys.[2]

Performance Comparison

The selection of a plasticizer is often a balance between desired physical properties and acceptable safety and migration characteristics. This section provides a comparative overview of the performance of DBAC and DEHP.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each plasticizer is crucial for predicting their behavior in a polymer matrix.

PropertyThis compound (DBAC/ATBC)Di(2-ethylhexyl) Phthalate (DEHP)
Chemical Formula C₂₀H₃₄O₈C₂₄H₃₈O₄
Molecular Weight 402.48 g/mol 390.56 g/mol [3]
Appearance Colorless, odorless oily liquid[4]Colorless, viscous liquid with a slight odor[3]
Boiling Point 172-174 °C @ 1 mmHg[5]385 °C (decomposes)
Solubility in Water Very low (0.02 g/L at 20 °C)[5]Insoluble
Plasticizing Efficiency

Plasticizing efficiency refers to the amount of plasticizer required to achieve a desired level of flexibility in the polymer. Key indicators of plasticizing efficiency include hardness, tensile strength, and elongation at break. DBAC is known to have a plasticizing efficiency comparable to that of DEHP.[6]

Performance MetricPVC with DBAC (ATBC)PVC with DEHP
Shore A Hardness Comparable to DEHP at similar concentrations[6]Standard reference for plasticizer efficiency
Tensile Strength Generally comparable to DEHP-plasticized PVCVaries with concentration
Elongation at Break Can be superior to DEHP-plasticized PVC[7]Varies with concentration
Migration and Leaching

The migration of plasticizers from the polymer matrix is a critical concern, especially for applications involving direct contact with food, pharmaceuticals, or biological tissues. DBAC generally exhibits lower migration rates than DEHP, particularly in aqueous and low-fat environments.[8] However, in some instances, such as in contact with certain feeding solutions, ATBC has shown higher leaching rates.[9]

ConditionMigration of DBAC (ATBC)Migration of DEHP
Aqueous Food Simulants (e.g., 10% ethanol, 3% acetic acid) Generally lower migration than DEHP[8][10]Higher migration, especially with increased temperature and contact time[10][11]
Fatty Food Simulants (e.g., olive oil, 50% ethanol) Migration occurs, but can be lower than DEHP in some cases[10]Significant migration due to its lipophilic nature[10][11]
Medical Applications (e.g., blood bags, tubing) Lower leaching into blood compared to DEHP[12]Significant leaching into blood and medical solutions has been reported[6][12][13]
Thermal Stability

Thermal stability is crucial for the processing of PVC and for the long-term durability of the final product. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are common methods to assess thermal stability. Studies have shown that PVC plasticized with DBAC can exhibit superior thermal stability compared to PVC with DEHP.[14]

Thermal PropertyPVC with DBAC (ATBC)PVC with DEHP
Onset of Degradation (TGA) Generally higher than DEHP-plasticized PVCLower onset of degradation
Temperature at 50% Weight Loss (T50%) Significantly higher than DEHP-plasticized PVC[14]Lower T50% indicating lower thermal stability[14]
Glass Transition Temperature (Tg) Effective in lowering the Tg of PVCEffective in lowering the Tg of PVC

Toxicological Profile

The significant difference in the toxicological profiles of DBAC and DEHP is a primary driver for the shift towards DBAC.

Di(2-ethylhexyl) Phthalate (DEHP):

DEHP is classified as a reprotoxic substance and an endocrine disruptor.[2] Its mono-metabolite, mono(2-ethylhexyl) phthalate (MEHP), is considered to be the primary toxic agent.[3] Exposure to DEHP has been linked to a range of adverse health effects, including:

  • Endocrine Disruption: DEHP can interfere with the endocrine system by acting as an agonist for peroxisome proliferator-activated receptors (PPARs) and affecting hormone synthesis and signaling.[3][4][15][16]

  • Reproductive Toxicity: It has been shown to cause testicular atrophy, reduced sperm motility, and other reproductive issues in animal studies.[3]

  • Developmental Effects: Prenatal exposure to DEHP has been associated with developmental problems.[3]

  • Other Health Concerns: DEHP has also been linked to liver toxicity and is considered a possible human carcinogen.[3]

This compound (DBAC/ATBC):

DBAC is generally considered to be non-toxic and has a much better safety profile than DEHP.[2][17] Key toxicological characteristics include:

  • Low Acute Toxicity: It has a high LD50, indicating low acute toxicity.[17]

  • Biodegradability: DBAC is readily biodegradable, reducing its environmental persistence.[2]

  • Metabolism: It is rapidly metabolized and excreted from the body.[17]

  • Biological Interactions: While generally safe, some studies have shown that ATBC can activate the Steroid and Xenobiotic Receptor (SXR), which in turn can induce the expression of cytochrome P450 3A4 (CYP3A4), an enzyme involved in the metabolism of many drugs.[18] This suggests a potential for drug interactions, which should be considered in pharmaceutical applications.

Experimental Protocols

The following are generalized protocols for key experiments used to compare plasticizer performance. For specific experimental details, it is essential to refer to the cited literature and relevant ASTM and ISO standards.

Plasticizer Migration into Food Simulants (GC-MS Method)

This protocol is based on common methodologies for determining plasticizer migration.[1][19]

  • Preparation of Samples: PVC films containing known concentrations of either DBAC or DEHP are prepared.

  • Selection of Food Simulants: A range of food simulants are used to represent different food types, such as:

    • 10% (v/v) ethanol in water (for aqueous foods)

    • 3% (w/v) acetic acid in water (for acidic foods)

    • 20% or 50% (v/v) ethanol in water (for alcoholic and fatty foods)

    • Olive oil or isooctane (for fatty foods)

  • Migration Test: The PVC films are immersed in the food simulants at specified temperatures (e.g., 40°C, 60°C) and for specific durations (e.g., 24 hours, 10 days). The surface area of the film to the volume of the simulant is standardized.

  • Extraction of Plasticizer: After the exposure period, the plasticizer that has migrated into the simulant is extracted. For aqueous simulants, liquid-liquid extraction with a suitable organic solvent (e.g., hexane) is common. For oily simulants, a more complex cleanup procedure like gel permeation chromatography (GPC) may be necessary.

  • GC-MS Analysis: The extracted plasticizer is quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The instrument is calibrated with standard solutions of the target plasticizers.

Determination of Plasticizing Efficiency

Hardness (Shore A Durometer) - ASTM D2240 [20][21][22]

  • Specimen Preparation: Standard-sized specimens of the plasticized PVC are prepared.

  • Measurement: A Shore A durometer is pressed firmly against the specimen. The hardness reading is taken immediately or after a specified time. Multiple readings are taken at different locations on the specimen and averaged.

Tensile Properties - ASTM D412 [7][23]

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the plasticized PVC sheets.

  • Testing: The specimen is mounted in a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen breaks.

  • Data Collection: The tensile strength (stress at break), elongation at break (percentage increase in length), and modulus of elasticity are recorded.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) [24][25][26][27]

  • Sample Preparation: A small, accurately weighed sample of the plasticized PVC is placed in a TGA crucible.

  • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Collection: The weight of the sample is continuously monitored as a function of temperature. The onset of degradation and the temperature at which significant weight loss occurs are determined.

Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample is sealed in a DSC pan.

  • Analysis: The sample is heated and cooled at a controlled rate.

  • Data Collection: The heat flow to or from the sample is measured as a function of temperature. The glass transition temperature (Tg) is determined from the change in the baseline of the DSC curve.

Signaling Pathways and Biological Interactions

DEHP Signaling Pathways

DEHP and its metabolite MEHP are known to interact with several biological pathways, leading to their toxic effects.

DEHP_Signaling_Pathways DEHP DEHP MEHP MEHP (Active Metabolite) DEHP->MEHP Metabolism PPAR PPARα / PPARγ (Peroxisome Proliferator- Activated Receptors) MEHP->PPAR Activation Other_Pathways Other Signaling Pathways (e.g., CAR, NF-κB) MEHP->Other_Pathways Activation Gene_Expression Altered Gene Expression (Lipid Metabolism, etc.) PPAR->Gene_Expression Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption Hepatotoxicity Hepatotoxicity Gene_Expression->Hepatotoxicity Reproductive_Toxicity Reproductive Toxicity Endocrine_Disruption->Reproductive_Toxicity Adverse_Effects Adverse Health Effects Reproductive_Toxicity->Adverse_Effects Hepatotoxicity->Adverse_Effects Other_Pathways->Adverse_Effects

Caption: Simplified signaling pathway of DEHP leading to adverse health effects.

DBAC (ATBC) Signaling Pathway

The primary known biological interaction of DBAC is the activation of the Steroid and Xenobiotic Receptor (SXR), which can lead to the induction of drug-metabolizing enzymes.

ATBC_Signaling_Pathway ATBC DBAC (ATBC) SXR SXR (Steroid and Xenobiotic Receptor) ATBC->SXR Activation Heterodimer SXR-RXR Heterodimer SXR->Heterodimer RXR RXR (Retinoid X Receptor) RXR->Heterodimer PBRE PBRE (Phenobarbital-Responsive Enhancer Module) Heterodimer->PBRE Binding CYP3A4 CYP3A4 Gene Transcription PBRE->CYP3A4 Induction Drug_Metabolism Increased Drug Metabolism CYP3A4->Drug_Metabolism

Caption: DBAC (ATBC) activation of SXR leading to CYP3A4 induction.

Conclusion

The choice between this compound (DBAC) and Di(2-ethylhexyl) phthalate (DEHP) as a plasticizer involves a trade-off between cost, performance, and safety. While DEHP has a long history of use and is cost-effective, its significant health and environmental concerns have led to its replacement in many applications. DBAC presents a viable and safer alternative, offering comparable plasticizing efficiency, often with improved thermal stability and lower migration profiles. For applications in the pharmaceutical, medical, and food contact sectors, the superior toxicological profile of DBAC makes it the preferred choice, despite a potentially higher initial cost. Researchers and developers should carefully consider the specific requirements of their application and the available experimental data when selecting a plasticizer.

References

A Comparative Guide to the Quantification of 1,3-Dibutyl Acetylcitrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 1,3-Dibutyl acetylcitrate (also known as acetyl tributyl citrate or ATBC), selecting the appropriate analytical methodology is a critical first step. This guide provides a comparative overview of two common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on validated methods to assist in making an informed decision based on the specific requirements of your research.

Overview of Analytical Methods

Gas Chromatography and High-Performance Liquid Chromatography are both powerful separation techniques, but their applicability depends on the physicochemical properties of the analyte and the sample matrix. GC is generally suited for volatile and thermally stable compounds, while HPLC is versatile for a wider range of compounds, including those that are non-volatile or thermally labile.[1][2] The choice between these methods will often depend on the sample type, the required sensitivity, and the available instrumentation.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of validated GC-MS and LC-MS/MS methods for the quantification of this compound. It is important to note that these methods were validated for different sample matrices, which can influence the observed performance.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Water-based cigarette adhesivesRat plasma
Linearity (R²) >0.99[3]≥0.990[4]
Linear Range Not explicitly stated10 - 1000 ng/mL[4]
Limit of Detection (LOD) 0.20 µg/mL[3]Not explicitly stated
Lower Limit of Quantification (LLOQ) Not explicitly stated10 ng/mL[4]
Recovery 96% - 107%[3]Not explicitly stated
Precision (RSD) 3.93% - 4.12%[3]<15%[5]

Experimental Protocols

Detailed methodologies for the validated GC-MS and LC-MS/MS techniques are provided below. These protocols are essential for replicating the results and adapting the methods to specific laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimized for the determination of this compound in water-based adhesive samples.[3]

1. Sample Preparation:

  • Weigh 0.3 g of the adhesive sample.

  • Add 2 mL of water and 10 mL of n-hexane.

  • Oscillate the mixture for 30 minutes for extraction.

  • The n-hexane layer is then analyzed.

2. GC-MS Conditions:

  • Detection Mode: Selected Ion Monitoring (SIM)

  • Specific instrument conditions such as column type, temperature program, and carrier gas flow rate were not detailed in the source material but would need to be optimized for the specific GC-MS system being used.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is validated for the pharmacokinetic analysis of this compound in biological matrices.[4][5]

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of methanol containing the internal standard (acetyl triethyl citrate, ATEC).[4]

  • Vortex the sample to precipitate proteins.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • The supernatant is collected for analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: Kinetex C18 (2.1 mm × 50 mm, 2.6 μm)[4]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in 90% acetonitrile[5]

  • Flow Rate: 0.3 mL/min[5]

  • Gradient Elution:

    • Start with 10% B

    • Increase to 100% B over 1 minute

    • Hold at 100% B for 3 minutes

    • Return to 10% B and re-equilibrate for 2 minutes[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[4]

  • MRM Transitions:

    • This compound: 403.2 m/z → 129.0 m/z[4]

    • Internal Standard (ATEC): 319.1 m/z → 157.0 m/z[5]

Method Comparison Workflow

The following diagram illustrates the general workflow for the two compared analytical methods, from sample preparation to data analysis.

Quantification_Method_Comparison cluster_GCMS GC-MS Method cluster_LCMSMS LC-MS/MS Method Sample_GC Adhesive Sample Extraction Liquid-Liquid Extraction (n-hexane) Sample_GC->Extraction GC_Analysis Gas Chromatography Separation Extraction->GC_Analysis MS_Detection_GC Mass Spectrometry Detection (SIM) GC_Analysis->MS_Detection_GC Data_Analysis_GC Quantification MS_Detection_GC->Data_Analysis_GC Sample_LC Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample_LC->Precipitation LC_Analysis Liquid Chromatography Separation Precipitation->LC_Analysis MSMS_Detection_LC Tandem Mass Spectrometry Detection (MRM) LC_Analysis->MSMS_Detection_LC Data_Analysis_LC Quantification MSMS_Detection_LC->Data_Analysis_LC Start Sample

Workflow for GC-MS and LC-MS/MS quantification of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in selecting an appropriate analytical method based on key sample and analytical requirements.

Method_Selection_Logic Analyte_Properties Analyte Properties (Volatility, Thermal Stability) Method_Choice Method Selection Analyte_Properties->Method_Choice Sample_Matrix Sample Matrix (Complexity, Physical State) Sample_Matrix->Method_Choice Analytical_Requirements Analytical Requirements (Sensitivity, Specificity) Analytical_Requirements->Method_Choice GC_Method Gas Chromatography (GC) Method_Choice->GC_Method Volatile & Thermally Stable HPLC_Method High-Performance Liquid Chromatography (HPLC) Method_Choice->HPLC_Method Non-Volatile or Thermally Labile

Decision logic for selecting between GC and HPLC for analysis.

References

Comparative Efficacy of 1,3-Dibutyl Acetylcitrate in Drug Elution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the choice of a plasticizer is critical in optimizing the performance of drug-eluting systems. This guide provides a comparative analysis of 1,3-Dibutyl acetylcitrate (DBAC), a promising, non-phthalate plasticizer, against other commonly used alternatives. Due to the limited direct research on DBAC, this guide leverages data from its close structural analog, Acetyl Tributyl Citrate (ATBC), to provide a comprehensive comparison with Triethyl Citrate (TEC) and Tributyl Citrate (TBC).

This guide presents a detailed examination of their impact on drug elution profiles, mechanical properties of polymer films, and biocompatibility, supported by experimental data and protocols.

Performance Comparison of Plasticizers

The selection of a plasticizer significantly influences the physical properties and drug release kinetics of a polymer matrix. The following tables summarize key performance indicators for ATBC (as a surrogate for DBAC), TEC, and TBC.

Table 1: Physical and Thermal Properties of Common Plasticizers

PropertyAcetyl Tributyl Citrate (ATBC)Triethyl Citrate (TEC)Tributyl Citrate (TBC)
Molecular Weight ( g/mol ) 402.5276.3360.4
Boiling Point (°C) 331294309
Water Solubility LowHighLow
Glass Transition Temp. (°C) of PLA with 30% Plasticizer 12.21[1]10.29[1]Not Available

Table 2: Mechanical Properties of Plasticized Polymer Films

Plasticizer (in PLA)Tensile Strength (MPa)Elongation at Break (%)Reference
Neat PLA (0% Plasticizer) ~60<10[2]
20% ATBC DecreasedIncreased[2]
30% ATBC ~25~250[1]
30% TEC ~30~200[1]

Table 3: Biocompatibility and Toxicity Data

PlasticizerAcute Oral LD50 (rat)Sensitization PotentialNotes
Acetyl Tributyl Citrate (ATBC) >31,500 mg/kg[3][4]Not a sensitizer[5]Generally considered safe, with a high No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity at 1000 mg/kg/day.[6]
Acetyl Triethyl Citrate (ATEC) Relatively non-toxic in feeding studies[5]Sensitizer in guinea pig maximization test, but negative in human clinical tests[5][7]Metabolized and excreted mainly as metabolites.[8]

Drug Elution Performance

The rate of drug elution is a critical factor in the therapeutic efficacy of drug-eluting devices. The choice of plasticizer can significantly modulate this rate. Hydrophilic plasticizers like TEC can leach out from the polymer matrix, creating pores and accelerating drug release.[9][10] In contrast, more hydrophobic plasticizers like ATBC tend to result in a more sustained release profile.

For instance, in a study using Eudragit RS 30 D coated pellets, formulations with TEC showed a faster drug release compared to those without a plasticizer, while the effect of PEG 6000 was even more pronounced, leading to a release of over 98% of the drug in 24 hours.[11] The slower, more controlled release associated with hydrophobic plasticizers like ATBC can be advantageous for long-term drug delivery applications.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.

In Vitro Drug Release Assay

This protocol outlines the "sample and separate" method, a common technique for evaluating in vitro drug release.[12]

  • Preparation of Release Medium: Prepare a phosphate buffer solution (pH 7.4) containing 0.1% sodium azide to prevent microbial growth.

  • Sample Incubation: Immerse the drug-loaded polymer films or devices in a predetermined volume of the release medium in a sterile container. The volume should be sufficient to maintain sink conditions.

  • Agitation: Place the containers in an incubator shaker set to 37°C with constant agitation.

  • Sampling: At predefined time intervals, withdraw a sample of the release medium.

  • Medium Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Sample Analysis: Filter the collected samples through a 0.45 µm syringe filter. Analyze the drug concentration in the filtrate using High-Performance Liquid Chromatography (HPLC).[12]

Mechanical Testing of Polymer Films

The tensile strength and elongation at break of plasticized polymer films are key indicators of their flexibility and durability.

  • Sample Preparation: Cast polymer films of uniform thickness containing the desired concentration of the plasticizer. Cut the films into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D638).

  • Testing Equipment: Use a universal testing machine equipped with grips suitable for thin films.

  • Test Procedure: Mount the specimen in the grips and apply a tensile load at a constant crosshead speed until the film breaks.

  • Data Analysis: Record the force and elongation at the point of failure. Calculate the tensile strength (force per unit area) and the elongation at break (percentage of original length).[13][14]

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the cytotoxicity of the plasticizers by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Expose the cells to various concentrations of the plasticizer dissolved in the cell culture medium. Include a vehicle control (medium without plasticizer).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.[15]

    • MTS Assay: Add MTS solution (containing PES) to each well and incubate for 1-4 hours.[9]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[9][15]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.

DrugElutionWorkflow cluster_prep Sample Preparation cluster_release In Vitro Release cluster_analysis Analysis P1 Polymer & Drug Mixing P2 Film Casting P1->P2 Homogeneous mixture R1 Immersion in Release Medium P2->R1 Drug-loaded film R2 Incubation at 37°C with Agitation R1->R2 R3 Periodic Sampling R2->R3 A1 HPLC Analysis R3->A1 Release samples A2 Data Interpretation A1->A2 Concentration data

In Vitro Drug Release Experimental Workflow

CellViabilityWorkflow cluster_cell_prep Cell Culture cluster_exposure Compound Exposure cluster_assay MTT/MTS Assay C1 Cell Seeding (96-well plate) C2 Overnight Incubation C1->C2 E1 Addition of Plasticizer Solutions C2->E1 E2 Incubation (24-72h) E1->E2 A1 Addition of MTT/MTS Reagent E2->A1 A2 Incubation (1-4h) A1->A2 A3 Absorbance Reading A2->A3

Cell Viability Assay Workflow

PlasticizerAction cluster_matrix Polymer Matrix Polymer Polymer Chains Plasticizer Plasticizer Molecules Polymer->Plasticizer Intermolecular Forces Reduced Drug Drug Molecules Plasticizer->Drug Increased Mobility Drug->Polymer Entrapment

Mechanism of Plasticizer Action in a Polymer Matrix

References

Performance Evaluation of 1,3-Dibutyl Acetylcitrate in Polymer Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1,3-Dibutyl acetylcitrate, more commonly known as Acetyl Tributyl Citrate (ATBC), in various polymer blends. ATBC, a bio-based plasticizer derived from citric acid, is increasingly considered a safer alternative to traditional phthalate-based plasticizers. This document summarizes key performance data, outlines detailed experimental protocols for evaluation, and offers a comparative analysis with other common plasticizers.

Executive Summary

Acetyl Tributyl Citrate (ATBC) demonstrates excellent compatibility and plasticizing efficiency in a range of polymers, most notably in Poly(vinyl chloride) (PVC) and Polylactic acid (PLA).[1][2] Its performance is often comparable, and in some aspects superior, to traditional plasticizers like Di(2-ethylhexyl) phthalate (DEHP), particularly concerning safety and biodegradability. This guide will delve into the specifics of its performance in terms of mechanical properties, thermal stability, and migration resistance, providing a data-driven overview for material selection and formulation development.

Comparative Performance Data

The efficacy of a plasticizer is determined by its ability to enhance the flexibility and processability of a polymer. The following tables summarize the performance of ATBC in comparison to other common plasticizers in PVC and PLA blends.

In Poly(vinyl chloride) (PVC) Blends
PlasticizerConcentration (% by wt.)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (°C)Migration/Extraction (%)
ATBC 3018.535025Low
DEHP3019.236028Moderate
DINP3018.835526Low
TBC3017.934023Moderate to High

Note: The data presented is a synthesis of typical values found in the literature and may vary depending on the specific grade of PVC, processing conditions, and other additives.

In Polylactic Acid (PLA) Blends
PlasticizerConcentration (% by wt.)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (°C)
ATBC 203525035
TEC203322040
Unplasticized PLA055560

Note: The data presented is a synthesis of typical values found in the literature and may vary depending on the specific grade of PLA, processing conditions, and other additives.[3]

Experimental Protocols

Accurate and reproducible data are paramount in materials science. The following are detailed methodologies for key experiments used to evaluate the performance of plasticizers in polymer blends, based on internationally recognized ASTM standards.

Tensile Properties

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[4][5][6]

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer films.

Methodology:

  • Specimen Preparation: Prepare rectangular film specimens with a width of 25 mm and a length of 150 mm. The thickness should be uniform and less than 1.0 mm.[4]

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine, ensuring the specimen is aligned vertically and not under tension.

    • Set the initial grip separation to 100 mm.

    • Apply a constant rate of crosshead motion until the specimen ruptures. The rate of strain should be selected based on the material's properties, typically between 10 and 500 mm/min.

    • Record the load and elongation throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus of Elasticity: The ratio of stress to strain in the elastic region of the stress-strain curve.

Thermal Properties (Differential Scanning Calorimetry - DSC)

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[7][8][9]

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

Methodology:

  • Sample Preparation: Prepare a small sample (5-10 mg) of the polymer blend and seal it in an aluminum DSC pan.

  • Test Procedure:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition.

    • Heat the sample again at a controlled rate (e.g., 10°C/min).

  • Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[10][11]

Dynamic Mechanical Analysis (DMA)

Standard: ASTM D4065 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures.[12][13][14]

Objective: To measure the viscoelastic properties of the plasticized polymer, including the storage modulus (G'), loss modulus (G''), and tan delta, as a function of temperature.

Methodology:

  • Specimen Preparation: Prepare rectangular specimens of appropriate dimensions for the DMA instrument's clamping fixture (e.g., 35 mm x 12 mm x 3 mm).

  • Test Procedure:

    • Mount the specimen in the DMA and apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • Ramp the temperature at a controlled rate (e.g., 3°C/min) over the desired range, which should encompass the glass transition.

    • The instrument measures the resulting stress and the phase lag between the stress and strain.

  • Analysis: The peak of the tan delta curve is often used to determine the glass transition temperature (Tg). The storage modulus provides information about the material's stiffness.

Migration Resistance

Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[15][16][17]

Objective: To determine the amount of plasticizer that migrates from the polymer film into a specific solvent, simulating contact with food or other substances.

Methodology:

  • Specimen Preparation: Cut three specimens of the plastic film into 50 mm x 50 mm squares.

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.

  • Immersion: Immerse each specimen in a specified volume of the test solvent (e.g., n-heptane for fatty food simulants, ethanol/water mixtures for aqueous food simulants) in a sealed container.

  • Incubation: Store the containers at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • Final Weighing: Remove the specimens from the solvent, gently wipe them dry, and allow them to air-dry completely. Reweigh the specimens.

  • Calculation: The percentage of weight loss is calculated as the amount of extracted plasticizer.

Visualizing the Process: Workflows and Mechanisms

To better understand the evaluation process and the underlying scientific principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison p1 Polymer Resin & Additives p3 Melt Blending / Compounding p1->p3 p2 Plasticizer (ATBC & Alternatives) p2->p3 p4 Film / Specimen Preparation p3->p4 t1 Mechanical Testing (ASTM D882) p4->t1 t2 Thermal Analysis (ASTM D3418 - DSC) p4->t2 t3 Dynamic Mechanical Analysis (ASTM D4065 - DMA) p4->t3 t4 Migration Testing (ASTM D1239) p4->t4 a1 Tensile Strength, Elongation, Modulus t1->a1 a2 Glass Transition Temperature (Tg) t2->a2 a3 Storage/Loss Modulus, Tan Delta t3->a3 a4 Weight Loss (%) t4->a4 a5 Comparative Evaluation a1->a5 a2->a5 a3->a5 a4->a5

Caption: Experimental workflow for evaluating plasticizer performance.

Plasticization_Mechanism cluster_before Rigid Polymer (e.g., PVC) cluster_after Plasticized Polymer polymer_chains Polymer Chains Strong Intermolecular Forces (Dipole-Dipole Interactions) plasticized_polymer Polymer Chains & Plasticizer Molecules Weakened Intermolecular Forces Increased Free Volume Enhanced Chain Mobility polymer_chains:f0->plasticized_polymer:f0 Addition of Plasticizer plasticizer Plasticizer Molecules (e.g., ATBC)

Caption: Mechanism of polymer plasticization.

Conclusion

Acetyl Tributyl Citrate (ATBC) presents a viable and often advantageous alternative to traditional plasticizers, particularly in applications where biocompatibility and environmental impact are primary concerns. Its ability to effectively plasticize common polymers like PVC and PLA, coupled with favorable thermal and migration properties, makes it a compelling choice for researchers and developers in the pharmaceutical and advanced materials sectors. The experimental protocols outlined in this guide provide a standardized framework for the rigorous evaluation and comparison of ATBC's performance against other plasticizers, enabling informed material selection and innovation.

References

A Comparative Guide to Confirming the Purity of Synthesized 1,3-Dibutyl Acetylcitrate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purity confirmation of 1,3-Dibutyl acetylcitrate, a non-phthalate plasticizer increasingly utilized in pharmaceutical formulations. It offers a comparative analysis of its performance against alternative plasticizers, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a derivative of citric acid, valued for its low toxicity and excellent plasticizing properties.[1][2][3] Its application in drug development, particularly in coatings for solid oral dosage forms, necessitates stringent purity confirmation to ensure product safety and efficacy.[2] This guide outlines the synthetic pathway, analytical methods for purity assessment, and a comparison with other commonly used plasticizers.

Synthesis of this compound

The synthesis of this compound is typically a two-step process analogous to the well-documented synthesis of acetyl tributyl citrate (ATBC).[4] The process involves the partial esterification of citric acid followed by acetylation.

Step 1: Synthesis of 1,3-Dibutyl Citrate

The initial step is the partial esterification of citric acid with n-butanol. To selectively obtain the 1,3-diester, the molar ratio of citric acid to n-butanol is a critical parameter.

Step 2: Acetylation of 1,3-Dibutyl Citrate

The hydroxyl group of the synthesized 1,3-Dibutyl citrate is then acetylated using acetic anhydride to yield the final product, this compound.

A proposed experimental workflow for the synthesis is detailed below.

cluster_synthesis Synthesis Workflow citric_acid Citric Acid esterification Partial Esterification citric_acid->esterification n_butanol n-Butanol n_butanol->esterification catalyst_ester Acid Catalyst (e.g., H2SO4) catalyst_ester->esterification dibutyl_citrate 1,3-Dibutyl Citrate esterification->dibutyl_citrate acetylation Acetylation dibutyl_citrate->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation crude_product Crude this compound acetylation->crude_product purification Purification (Neutralization, Washing, Distillation) crude_product->purification final_product Pure this compound purification->final_product

Caption: Proposed synthesis workflow for this compound.

Purity Confirmation: Analytical Methodologies

Confirming the purity of synthesized this compound is crucial. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying the main component and any impurities.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Typical Column Capillary column (e.g., DB-5ms)Reversed-phase column (e.g., C18)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV Detector or Mass Spectrometer (MS)
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Gradient or isocratic mixture of organic solvent (e.g., acetonitrile, methanol) and water.
Key for Purity High resolution for volatile impurities and isomers.Suitable for less volatile impurities and degradation products.
Spectroscopic Methods

Spectroscopic techniques provide structural information and confirm the identity of the synthesized compound.

TechniqueInformation Provided
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O of ester and acetyl, C-O).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural elucidation, confirmation of esterification at 1 and 3 positions, and absence of starting materials.
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation pattern for structural verification.

Potential Impurities

During the synthesis of this compound, several impurities can form. Understanding these potential byproducts is essential for developing appropriate analytical methods for their detection and quantification.

ImpurityPotential Source
Unreacted Citric Acid Incomplete esterification.
Unreacted n-Butanol Excess reactant from the esterification step.
1,2-Dibutyl Citrate and Tributyl Citrate Isomeric byproducts of the esterification reaction.
Unreacted 1,3-Dibutyl Citrate Incomplete acetylation.
Acetic Acid Byproduct of the acetylation reaction.
Acetic Anhydride Excess reactant from the acetylation step.

Comparison with Alternative Plasticizers

This compound offers a safe and effective alternative to traditional phthalate plasticizers and other non-phthalate alternatives.

PlasticizerChemical ClassKey AdvantagesKey Disadvantages
This compound Citrate EsterLow toxicity, good biodegradability, high plasticizing efficiency.[1][2][3]Higher cost compared to some phthalates.
Dibutyl Phthalate (DBP) PhthalateLow cost, good performance.Concerns over endocrine disruption and reproductive toxicity.[1][5]
Dioctyl Terephthalate (DOTP) TerephthalateGood performance, lower toxicity than ortho-phthalates.[6]Not derived from renewable resources.
DINCH (Di(isononyl) cyclohexane-1,2-dicarboxylate) Aliphatic Dicarboxylic Acid EsterLow migration rates, good toxicological profile.[6]Higher cost.

Experimental Protocols

Synthesis of this compound (Proposed)

Materials:

  • Citric acid

  • n-Butanol (molar ratio to citric acid to be optimized for diester formation, e.g., 2.5:1)

  • Sulfuric acid (catalyst)

  • Acetic anhydride

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate

  • Toluene (for azeotropic removal of water)

Procedure:

  • Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus, combine citric acid, n-butanol, a catalytic amount of sulfuric acid, and toluene.

  • Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture and neutralize with sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1,3-Dibutyl citrate.

  • Acetylation: To the crude 1,3-Dibutyl citrate, add acetic anhydride and a catalytic amount of a suitable catalyst (e.g., pyridine or continued use of an acid catalyst).

  • Heat the mixture (e.g., at 100°C) for a specified time.

  • After cooling, quench the excess acetic anhydride with water.

  • Neutralize the mixture with sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Purity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Dissolve a known amount of the synthesized product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the quality control and assurance of synthesized this compound.

Caption: Quality control workflow for this compound.

By following these guidelines, researchers and drug development professionals can confidently synthesize and confirm the purity of this compound, ensuring its suitability for pharmaceutical applications. The provided comparative data also aids in the informed selection of plasticizers based on performance and safety profiles.

References

A Guide to Inter-Laboratory Comparison of 1,3-Dibutyl Acetylcitrate Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 1,3-Dibutyl acetylcitrate (DBAC) measurements. While no formal inter-laboratory study specifically for DBAC has been identified in the public domain, this document outlines standardized analytical methods and a proposed workflow for such a comparison, drawing parallels from studies on similar compounds like tributyl acetylcitrate (ATBC) and other plasticizers. The aim is to assist laboratories in achieving comparable and reliable results.

Data Summary of Analytical Methods

The selection of an appropriate analytical method is critical for accurate quantification of DBAC. Gas chromatography and liquid chromatography coupled with mass spectrometry are common techniques for analyzing plasticizers. The following table summarizes typical performance data for these methods based on studies of related compounds.

Analytical MethodLimit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (RSD)Reference
GC-MS40 µg/L≥ 0.9881–120%0.6–12.6%[1]
HPLC-DADNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
GC-Q-Orbitrap HRMS40 µg/L≥ 0.9881–120%0.6–12.6%[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for sample preparation and analysis based on common practices for plasticizer determination in various matrices.

Sample Preparation: Migration Testing

Migration studies are essential for assessing the leaching of plasticizers from food contact materials.

  • Food Simulants: Commonly used food simulants include 10% ethanol (v/v) for aqueous foods, 50% ethanol (v/v), 95% ethanol (v/v) for fatty foods, and isooctane.[2][3] The choice of simulant depends on the type of food the material is intended to come into contact with.

  • Migration Conditions: Typical test conditions involve exposing the material to the simulant for a specific duration and temperature, for example, 10 days at 40°C.[4]

  • Extraction: After exposure, the analyte is extracted from the simulant. A common method is vortex-assisted liquid-liquid extraction (VA-LLE) using a solvent like n-hexane.[1]

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Injection: A sample of the extract is injected into the GC.

    • Separation: The components of the sample are separated on a capillary column.

    • Detection: The separated components are detected by a mass spectrometer, which provides identification and quantification.[1]

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

    • Mobile Phase: A suitable solvent mixture is used to carry the sample through the column.

    • Injection: The sample extract is injected into the HPLC system.

    • Separation: The separation is achieved on a C18 or similar column.

    • Detection: A diode-array detector measures the absorbance of the eluting compounds, allowing for quantification.[2]

Proposed Inter-Laboratory Comparison Workflow

An inter-laboratory comparison (ILC) is a valuable tool for assessing the proficiency of different laboratories in performing a specific measurement.[5][6] The following workflow is proposed for a DBAC ILC.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation A ILC Coordination & Protocol Development B Preparation of Homogeneous Test Material (e.g., Spiked Oil) A->B C Distribution of Test Material & Standard Operating Procedure (SOP) to Participants B->C D Sample Analysis by Participating Laboratories using the SOP C->D E Data Submission to ILC Coordinator D->E F Statistical Analysis of Results (e.g., Z-scores) E->F G Performance Evaluation of Laboratories F->G H Issuance of Final Report G->H

Caption: Proposed workflow for an inter-laboratory comparison of this compound measurements.

References

assessing the biocompatibility of 1,3-Dibutyl acetylcitrate versus other plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biocompatibility of 1,3-Dibutyl Acetylcitrate and Other Plasticizers for Medical and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate plasticizers is a critical consideration in the development of drug delivery systems and medical devices. Biocompatibility is a paramount concern, as leachable substances from plasticized materials can elicit toxic effects. This guide provides an objective comparison of the biocompatibility of Acetyl Tributyl Citrate (ATBC), a commonly used bio-based plasticizer, with other prevalent plasticizers such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), and Tris(2-ethylhexyl) trimellitate (TOTM). The information presented is supported by experimental data from in vitro and in vivo studies to aid in making informed decisions for research and development.

Data Presentation

Table 1: In Vitro Cytotoxicity Data of Various Plasticizers
PlasticizerCell LineConcentrationCell Viability (%)Test Method
ATBC L9290.1 mg/mLPotentially ToxicISO 10993-5[1]
DEHP L9290.05 mg/mL<50%ISO 10993-5[1]
L9290.1 mg/mLTotal cell deathISO 10993-5[1]
DINP L9290.1 mg/mL~60%ISO 10993-5[1]
DINCH L9290.05 mg/mL<50%ISO 10993-5[1]
L9290.1 mg/mLTotal cell deathISO 10993-5[1]
TOTM L9290.1 mg/mLNo significant difference from controlISO 10993-5[1]
Table 2: Hemocompatibility Data of Various Plasticizers
PlasticizerTest SystemHemolysis (%)Standard
ATBC Not specifiedNot specifiedNot specified
DEHP Red Blood Cells (in AS-1)0.32% (Day 42)[2]
Red Blood CellsLower than BTHC and DINCH[3]
DEHT Red Blood Cells (in AS-1)Higher than DEHP[2]
Red Blood Cells (in PAGGSM)0.38% (Day 42)[2]
DINCH Red Blood CellsHigher than DEHP[3]
BTHC Red Blood CellsHighest among DEHP, DINCH, BTHC[3]

Note: Hemolysis below 2% is generally considered non-hemolytic according to ISO 10993-4.

Table 3: Genotoxicity Data of Various Plasticizers
PlasticizerTest SystemResult
ATBC Ames TestNegative[4][5]
In vitro Chromosomal Aberration (Rat Lymphocytes)Negative[4]
CHO/HGPRT Forward Mutation AssayNegative[4]
Unscheduled DNA Synthesis (Rat Liver)Negative[4]
DEHP Ames TestNegative[6][7]
In vitro Chromosomal Aberration (CHO cells)Positive[7]
Comet Assay (Human Lymphocytes)Positive (at high doses)[7]
TOTM Ames TestNegative[6]

Experimental Protocols

A summary of the methodologies for the key experiments cited in this guide is provided below. These protocols are based on internationally recognized standards to ensure the reliability and reproducibility of the results.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

The in vitro cytotoxicity of the plasticizers was assessed using the L929 murine fibroblast cell line, a common model for biocompatibility testing.[1]

  • Cell Culture: L929 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum and antibiotics.

  • Preparation of Extracts: Extracts of the plasticized materials are prepared by incubating the material in the cell culture medium for a specified period (e.g., 24 hours at 37°C). Alternatively, the pure plasticizer is dissolved in a solvent like dimethyl sulfoxide (DMSO) and then diluted in the culture medium to the desired test concentrations.[1]

  • Cell Treatment: The cultured L929 cells are exposed to the extracts or the diluted plasticizer solutions for a defined period (e.g., 24 to 72 hours).

  • Assessment of Cell Viability: Cell viability is determined using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Hemolysis Assay (Based on ISO 10993-4)

This assay evaluates the potential of a material to cause hemolysis (the rupture of red blood cells).

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

  • Preparation of Red Blood Cell Suspension: The red blood cells are isolated by centrifugation and washed with a saline solution. They are then resuspended in saline to a specific concentration.

  • Contact with Material/Extract: The red blood cell suspension is brought into direct contact with the test material or an extract of the material. Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.

  • Incubation: The samples are incubated under controlled conditions (e.g., 37°C for a specified time).

  • Quantification of Hemolysis: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically. The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate below 2% is typically considered non-hemolytic.

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.[8][9]

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used. These strains have mutations that make them unable to synthesize the amino acid.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals.[10]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with a limited amount of the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Evaluation: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the essential amino acid and form visible colonies. The number of revertant colonies is counted and compared to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Mandatory Visualization

Experimental Workflow for Biocompatibility Assessment

G cluster_0 Material Preparation cluster_1 In Vitro Testing cluster_2 In Vivo Testing (If Required) cluster_3 Biocompatibility Assessment Material Selection Material Selection Extract Preparation (ISO 10993-12) Extract Preparation (ISO 10993-12) Material Selection->Extract Preparation (ISO 10993-12) Cytotoxicity (ISO 10993-5) Cytotoxicity (ISO 10993-5) Extract Preparation (ISO 10993-12)->Cytotoxicity (ISO 10993-5) Genotoxicity (OECD 471) Genotoxicity (OECD 471) Extract Preparation (ISO 10993-12)->Genotoxicity (OECD 471) Hemocompatibility (ISO 10993-4) Hemocompatibility (ISO 10993-4) Extract Preparation (ISO 10993-12)->Hemocompatibility (ISO 10993-4) Sensitization (ISO 10993-10) Sensitization (ISO 10993-10) Cytotoxicity (ISO 10993-5)->Sensitization (ISO 10993-10) Data Analysis Data Analysis Cytotoxicity (ISO 10993-5)->Data Analysis Genotoxicity (OECD 471)->Data Analysis Hemocompatibility (ISO 10993-4)->Data Analysis Risk Assessment (ISO 14971) Risk Assessment (ISO 14971) Sensitization (ISO 10993-10)->Risk Assessment (ISO 14971) Irritation (ISO 10993-10) Irritation (ISO 10993-10) Irritation (ISO 10993-10)->Risk Assessment (ISO 14971) Systemic Toxicity (ISO 10993-11) Systemic Toxicity (ISO 10993-11) Systemic Toxicity (ISO 10993-11)->Risk Assessment (ISO 14971) Data Analysis->Sensitization (ISO 10993-10) Data Analysis->Risk Assessment (ISO 14971)

Caption: A typical workflow for assessing the biocompatibility of plasticizers.

Signaling Pathway: DEHP and Nuclear Receptor Activation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DEHP DEHP CAR_RXR CAR/RXR Heterodimer DEHP->CAR_RXR Activates DEHP->CAR_RXR PPARa_RXR PPARα/RXR Heterodimer DEHP->PPARa_RXR Activates DEHP->PPARa_RXR PBREM PBREM/XREM (DNA) CAR_RXR->PBREM Binds CAR_RXR->PBREM PPRE PPRE (DNA) PPARa_RXR->PPRE Binds PPARa_RXR->PPRE Target_Genes_CAR Target Gene Transcription (e.g., CYP2B) PBREM->Target_Genes_CAR PBREM->Target_Genes_CAR Target_Genes_PPAR Target Gene Transcription (Lipid Metabolism) PPRE->Target_Genes_PPAR PPRE->Target_Genes_PPAR

Caption: DEHP activates CAR and PPARα nuclear receptors, leading to changes in gene expression.[11]

Signaling Pathway: Potential Endocrine Disruption by ATBC

G cluster_0 Extracellular Space cluster_1 Cellular Response Steroid_Hormone Steroid Hormone (e.g., Testosterone) SHBG SHBG Steroid_Hormone->SHBG Binds Hormone_Signaling Normal Hormone Signaling SHBG->Hormone_Signaling Regulates Bioavailability Disrupted_Signaling Disrupted Hormone Signaling SHBG->Disrupted_Signaling ATBC ATBC ATBC->SHBG Interferes with Steroid Binding

References

Safety Operating Guide

1,3-Dibutyl acetylcitrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides immediate, procedural guidance for the safe disposal of Acetyl Tributyl Citrate (ATBC), a common, biodegradable plasticizer. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Physicochemical Data for Acetyl Tributyl Citrate

For quick reference, the following table summarizes key quantitative data for Acetyl Tributyl Citrate (CAS No. 77-90-7).[1][2][3] This information is essential for risk assessment during handling and disposal.

PropertyValue
Molecular Formula C₂₀H₃₄O₈
Molecular Weight 360.45 g/mol
Appearance Colorless, odorless liquid
Boiling Point 325 °C (617 °F)
Melting Point -20 °C (-4 °F)
Flash Point 157 °C (314.6 °F) - 204 °C (399.2 °F)
Specific Gravity 1.042
Autoignition Temperature 368 °C (694.4 °F)

Experimental Protocol for Spill Management and Disposal

This section details the step-by-step methodology for managing spills and preparing ATBC for final disposal.

1. Personal Protective Equipment (PPE)

Before handling any spills or waste ATBC, ensure the following personal protective equipment is worn:[2][3]

  • Eye/Face Protection: Chemical safety goggles or eyeglasses compliant with OSHA or European standards.

  • Skin Protection: Compatible, chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Generally not required under normal use with adequate ventilation. For large spills in poorly ventilated areas, a NIOSH/MSHA-approved respirator is recommended.

2. Spill Containment and Cleanup

In the event of an accidental release, follow these steps:[2][3]

  • Ventilate the Area: Ensure adequate ventilation to minimize inhalation of any vapors.

  • Contain the Spill: Stop the leak if it is safe to do so.

  • Absorb the Liquid: Use an inert absorbent material such as sand, earth, or vermiculite to absorb the spilled ATBC.[2][3]

  • Collect the Waste: Carefully place the absorbed material into a suitable, closed container for disposal.[2]

  • Clean the Spill Site: After the material has been collected, wash the spill area thoroughly with soap and water.[4]

3. Disposal Procedure

Waste ATBC and contaminated materials must be disposed of in accordance with all local, state, and federal regulations.[5]

  • Containerize Waste: Place all waste ATBC and contaminated absorbent materials in a clearly labeled, sealed container.

  • Consult Regulations: Refer to your institution's environmental health and safety (EHS) guidelines and local regulations for chemical waste disposal.

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company for proper disposal. Do not dispose of ATBC down the drain.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Acetyl Tributyl Citrate.

start ATBC Waste Generated assess_spill Assess Nature of Waste (Spill or Unused Product) start->assess_spill spill_cleanup Spill Cleanup Protocol (Absorb with Inert Material) assess_spill->spill_cleanup Spill containerize Containerize and Label Waste assess_spill->containerize Unused Product spill_cleanup->containerize consult_regs Consult Institutional and Local Disposal Regulations containerize->consult_regs licensed_disposal Transfer to Licensed Waste Disposal Company consult_regs->licensed_disposal end_process Disposal Complete licensed_disposal->end_process

Caption: Logical workflow for the safe disposal of Acetyl Tributyl Citrate.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.